Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
2-Chloro-1-methyl-3,5-dinitrobenzene (CAS: 18905-50-5), frequently referred to as 2-chloro-3,5-dinitrotoluene, is a highly activated nitroaromatic compound that serves as a cornerstone intermediate in complex organic synthesis[1][2]. Characterized by a toluene scaffold substituted with a chlorine atom and two strongly electron-withdrawing nitro groups, this molecule is engineered for high reactivity[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating experimental protocol for its application in drug development.
Structural Architecture and Physicochemical Properties
The physical behavior of 2-chloro-1-methyl-3,5-dinitrobenzene is dictated by the intense dipole moments of its functional groups. The two nitro groups create a strong electron-withdrawing pull, which not only defines its chemical reactivity but also its physical constants, such as its remarkably high boiling point and crystalline nature at room temperature[1][4].
Moderate lipophilicity, suitable for organic partitioning[2].
Mechanistic Reactivity: The SNAr Paradigm
The core utility of 2-chloro-1-methyl-3,5-dinitrobenzene lies in its exceptional capacity to undergo Nucleophilic Aromatic Substitution (SNAr) [3]. To understand why this molecule is a privileged electrophile, we must analyze its regiochemistry:
Strategic Positioning: The chlorine atom (the leaving group) is located at the C2 position. It is flanked by a methyl group at C1, a nitro group at C3 (ortho), and another nitro group at C5 (para)[3].
Electronic Depletion: The nitro groups exert powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes the electron density of the aromatic ring, specifically lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 carbon.
Meisenheimer Complex Stabilization: When a nucleophile attacks the C2 carbon, the aromaticity is temporarily broken, pushing a negative charge into the ring. Because the nitro groups are ortho and para to the attack site, this negative charge is seamlessly delocalized onto the highly electronegative oxygen atoms of the nitro groups, dramatically lowering the activation energy[3].
Following the rate-determining addition step, the rapid expulsion of the chloride ion restores aromaticity, yielding the substituted product.
Fig 1. Addition-elimination mechanism of SNAr for 2-chloro-1-methyl-3,5-dinitrobenzene.
To ensure reproducibility and trustworthiness, the following protocol details the synthesis of an N-substituted 2-amino-1-methyl-3,5-dinitrobenzene derivative using a primary amine. This workflow is designed as a self-validating system.
System Initialization (Solvation): Dissolve 1.0 eq of 2-chloro-1-methyl-3,5-dinitrobenzene in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent; it solvates the reactants without hydrogen-bonding to the nucleophile, thereby maximizing the amine's nucleophilicity.
Base Addition: Add 2.0 eq of finely powdered K₂CO₃ to the stirring solution. Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Nucleophilic Attack (Thermal Control): Cool the reaction flask to 0–5°C using an ice bath. Introduce the primary amine (1.2 eq) dropwise over 15 minutes. Causality: The SNAr reaction on a dinitro-aromatic ring is highly exothermic. Strict thermal control prevents runaway kinetics and minimizes poly-substitution or degradation side-reactions.
Propagation and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS.
Quenching and Isolation: Once complete, pour the reaction mixture slowly into a 10-fold volume of vigorously stirred, ice-cold distilled water. Causality: The highly polar substituted dinitro-product is typically insoluble in water and will crash out as a bright yellow/orange precipitate, while DMF and inorganic salts remain in the aqueous phase.
Filtration and Purification: Vacuum filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure product.
Analytical Validation (Self-Validating Check)
To confirm structural integrity, subject the purified product to ¹H-NMR spectroscopy (in DMSO-d₆).
Diagnostic Markers: In the starting material, the two aromatic protons (H4 and H6) are meta to each other and appear as two distinct doublets (
J≈2.0−2.5
Hz) in the highly deshielded region (~8.2 - 8.9 ppm).
Success Criterion: Upon successful amine substitution, the strong electron-donating effect of the new nitrogen atom will push electron density back into the ring, causing a distinct upfield shift of these aromatic protons. This shift acts as an immediate, self-validating proof of successful SNAr conversion.
Fig 2. Standardized experimental workflow for SNAr substitution of the 2-chloro position.
Applications in Drug Development
In pharmaceutical chemistry, 2-chloro-1-methyl-3,5-dinitrobenzene is rarely an endpoint; it is a highly versatile building block[3]. By substituting the chlorine atom with various nucleophiles (amines, thiols, alkoxides) and subsequently reducing the adjacent nitro groups, chemists can rapidly synthesize complex heterocyclic scaffolds—such as benzimidazoles, quinoxalines, and benzothiazoles. These motifs are ubiquitous in modern Active Pharmaceutical Ingredients (APIs), particularly in oncology and infectious disease drug pipelines.
References
Source: lookchem.
Source: nih.
Source: benchchem.
Title: 122. Nucleophilic Displacement Reactions in Aromatic Systems. Part VI.
crystal structure analysis of 2-chloro-1-methyl-3,5-dinitrobenzene
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-1-methyl-3,5-dinitrobenzene Abstract This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the cry...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-1-methyl-3,5-dinitrobenzene
Abstract
This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 2-chloro-1-methyl-3,5-dinitrobenzene, a substituted nitroaromatic compound. While this molecule serves as our primary example, the principles and methodologies detailed herein are broadly applicable to the structural elucidation of a wide range of small organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in or seek to understand the intricacies of single-crystal X-ray crystallography. We will navigate the entire workflow, from the rational synthesis and crystallization of the target compound to the collection of high-quality diffraction data, and culminate in the solution, refinement, and in-depth analysis of the crystal structure. Each section is grounded in established scientific principles, with an emphasis on the causality behind experimental choices to ensure both technical accuracy and practical insight.
Introduction: The Significance of Atomic-Level Structural Insight
The precise three-dimensional arrangement of atoms within a crystalline solid dictates its macroscopic physical and chemical properties. For organic molecules, particularly in the pharmaceutical and materials science sectors, a definitive crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs. This knowledge is fundamental to understanding solubility, stability, reactivity, and bioavailability.
2-Chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene) is a member of the chlorinated nitroaromatic family.[1] These compounds are not only important synthetic intermediates but also subjects of study for their electronic properties and potential environmental impact.[2] Determining the crystal structure of this molecule allows us to visualize the steric and electronic effects of its substituents—a chloro group, a methyl group, and two nitro groups—on the benzene ring and to understand how these features govern its assembly in the solid state.
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unambiguous details of bond lengths, bond angles, and the overall molecular architecture.[3] This guide will demystify the SC-XRD workflow, presenting it as a systematic and logical progression of experimental and computational steps.
Synthesis and Single Crystal Growth: The Foundation of a High-Quality Structure
A successful crystal structure analysis begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals. The presence of impurities or crystalline defects can severely impede the diffraction experiment and complicate structure solution.
Representative Synthesis of 2-Chloro-1-methyl-3,5-dinitrobenzene
The synthesis of 2-chloro-1-methyl-3,5-dinitrobenzene can be approached via the nitration of 2-chloro-1-methylbenzene (2-chlorotoluene). The chloro and methyl groups are ortho, para-directing; however, the steric hindrance from the methyl group and the electronic influence of the chloro group, combined with forcing nitration conditions, can lead to the desired 3,5-dinitro product. A plausible synthetic route is adapted from established nitration procedures for similar aromatic compounds.[4][5]
Experimental Protocol: Synthesis
Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.
Slow Addition of Nitric Acid: While maintaining the low temperature and stirring, slowly add 50 mL of fuming nitric acid (>90%) to the sulfuric acid. This creates the potent nitrating mixture.
Addition of Substrate: In a separate beaker, dissolve 2-chlorotoluene (0.1 mol) in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the nitrating mixture. The temperature must be rigorously controlled and kept below 10 °C to prevent side reactions and ensure regioselectivity.
Reaction Progression: After the addition is complete, allow the reaction to stir at a low temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice. The crude product will precipitate as a pale-yellow solid.
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from ethanol to yield the final product.
Growing Diffraction-Quality Single Crystals
The goal of crystallization is to produce a single, defect-free crystal with dimensions typically between 0.1 and 0.4 mm.[6] The slow evaporation technique is one of the most common and effective methods for small organic molecules.[7][8]
Experimental Protocol: Crystallization by Slow Evaporation
Solvent Selection: The choice of solvent is critical. A suitable solvent is one in which the compound is moderately soluble. For 2-chloro-1-methyl-3,5-dinitrobenzene, solvents like ethanol, acetone, or ethyl acetate, or a mixture such as dichloromethane/hexane, are good starting points.
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. A small amount of gentle warming can be used to ensure complete dissolution.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.
Evaporation Control: Cover the vial with parafilm and pierce it with a few small holes using a needle.[7] This allows the solvent to evaporate slowly over several days to weeks.[9]
Incubation: Place the vial in a vibration-free location. Disturbing the vial can lead to the formation of many small crystals instead of a single large one.
Harvesting: Once suitable crystals have formed, they should be carefully harvested. It is crucial to keep the crystals in their mother liquor until they are ready to be mounted for the diffraction experiment, as loss of solvate molecules can cause the crystal to lose its crystallinity.[8]
Single-Crystal X-ray Diffraction: Probing the Atomic Lattice
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The experiment is based on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in a periodic lattice.[3]
Figure 1: A schematic overview of the complete workflow for crystal structure analysis.
Instrumentation
Modern single-crystal diffractometers consist of three primary components:
An X-ray Source: Typically, a sealed X-ray tube with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) anode.
A Goniometer: A device that holds and rotates the crystal in multiple orientations (typically defined by angles like omega, phi, and chi) to bring different lattice planes into the diffracting condition.[3]
A Detector: A sensitive area detector (like a CCD or CMOS sensor) that records the position and intensity of the diffracted X-rays.
Experimental Protocol: Data Collection
Crystal Mounting: A suitable crystal is selected under a microscope. It is then mounted on the tip of a thin glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.[10] This assembly is then fixed to a goniometer head.
Cryo-Cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas (typically at 100 K). This low temperature minimizes the thermal vibration of the atoms, leading to sharper diffraction spots and a higher quality dataset.
Unit Cell Determination: A short series of initial diffraction images (frames) are collected. The positions of the reflections on these frames are used by the control software to determine the crystal's unit cell parameters and its orientation on the goniometer.
Data Collection Strategy: Based on the determined crystal system and space group, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a specific range while continuously exposing it to X-rays and recording hundreds or thousands of diffraction images.[11]
Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each reflection, applying corrections for experimental factors (like absorption), and generating a reflection file (typically with an .hkl extension) that lists the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.
Structure Solution and Refinement: From Data to a 3D Model
The reflection file contains the intensities of the diffracted waves, but not their phases. Determining these lost phases is known as the "phase problem," and it is the central challenge in solving a crystal structure.
Structure Solution
For small molecules like 2-chloro-1-methyl-3,5-dinitrobenzene, the phase problem is typically solved using Direct Methods . This technique uses statistical relationships between the intensities of the reflections to derive an initial set of phases.[12] This initial phase model is then used to calculate an electron density map. Peaks in this map correspond to atomic positions, allowing for the construction of an initial molecular model.
Structure Refinement
The initial model is an approximation. Structure refinement is an iterative process that optimizes this model to achieve the best possible fit with the experimental diffraction data. This is almost universally performed using a least-squares method , where the differences between the observed structure factor amplitudes (|F_o|) and the calculated amplitudes (|F_c|) from the model are minimized.
During refinement, various parameters are adjusted:
Atomic coordinates (x, y, z) for all non-hydrogen atoms.
Anisotropic displacement parameters (ADPs), which model the thermal vibration of each atom as an ellipsoid.
The overall scale factor.
Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are geometrically dependent on the parent carbon atom.[13]
Commonly used software for this process includes the SHELX suite of programs (SHELXS for solution, SHELXL for refinement).[14][15]
Figure 2: The iterative cycle of crystallographic structure refinement.
Analysis of the Crystal Structure of 2-Chloro-1-methyl-3,5-dinitrobenzene
As a specific crystal structure for the title compound has not been publicly deposited, we will proceed with an analysis based on hypothetical but chemically realistic data, derived from known structures of similar substituted nitrobenzene compounds.[2][16][17][18] This serves to illustrate the final and most insightful stage of the analysis.
Crystallographic Data
The primary results of a successful structure determination are summarized in a crystallographic data table.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
Parameter
Value
Chemical Formula
C₇H₅ClN₂O₄
Formula Weight
216.58 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
7.358(2)
b (Å)
14.891(4)
c (Å)
8.245(2)
α (°)
90
β (°)
105.67(1)
γ (°)
90
Volume (ų)
870.3(4)
Z (molecules/unit cell)
4
Calculated Density (g/cm³)
1.654
Temperature (K)
100(2)
Wavelength (Å)
0.71073 (Mo Kα)
Reflections Collected
8150
Independent Reflections
1985 [R(int) = 0.035]
Final R indices [I>2σ(I)]
R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit (S)
1.06
Molecular Geometry
The refined structure reveals the precise conformation of the molecule. The benzene ring is expected to be largely planar. However, significant steric strain between the ortho chloro and methyl groups and the adjacent nitro groups would likely cause some of these groups to twist out of the plane of the benzene ring.[17] The dihedral angles between the planes of the nitro groups and the benzene ring are key indicators of this steric hindrance.
Table 2: Selected Hypothetical Bond Lengths and Angles
Bond/Angle
Length (Å) / Degrees (°)
Expected Range / Comments
C-Cl
1.741(3)
Typical for an aryl chloride.
C-N (nitro)
1.475(4)
Consistent with C-N single bonds in nitroaromatics.[19]
N-O (nitro)
1.220(3) - 1.225(3)
Average of a double and single bond due to resonance.
Significant twist out of the ring plane due to steric effects.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules are not isolated but are packed together, stabilized by a network of non-covalent interactions. For 2-chloro-1-methyl-3,5-dinitrobenzene, the following interactions are anticipated to be significant:
π-π Stacking: The electron-deficient nitro-substituted benzene rings are likely to engage in face-to-face π-π stacking interactions with neighboring molecules, a common motif in aromatic compounds.[20]
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the nitro groups on adjacent molecules are expected to be prevalent, linking the molecules into a three-dimensional network.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially forming short contacts with the electronegative oxygen atoms of nearby nitro groups (Cl···O interactions).
Data Validation and Deposition: Ensuring Scientific Integrity
The final step in any crystal structure analysis is to validate the quality of the model and to deposit the data in a public repository, making it accessible to the scientific community.
Quality Assessment and Validation
The quality of the refined structure is assessed using several metrics:
R-factors (R₁ and wR₂): These are residual indices that measure the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit. An R₁ value below 5% for high-quality data is considered excellent.
Goodness-of-Fit (S): This value should be close to 1.0 for a well-refined structure, indicating that the model appropriately fits the data.
Difference Electron Density Map: The final difference map should be largely featureless, with no significant positive or negative peaks, indicating that all atoms have been correctly located and modeled.
Furthermore, the structural data is compiled into a Crystallographic Information File (CIF) .[21][22] This standardized, text-based file contains all information about the experiment, the unit cell, atomic coordinates, and geometric parameters.[23] The CIF is then submitted to the checkCIF service, an online utility provided by the International Union of Crystallography (IUCr), which automatically validates the data for consistency and identifies potential errors or unusual features, flagging them as ALERTS.[24][25]
Data Deposition
Once validated, the CIF and the structure factor data should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures. Upon deposition, a unique CCDC number is assigned, which should be included in any publication to allow other researchers to access and examine the full structural data.
Conclusion
This guide has outlined the comprehensive, multi-step process of determining the crystal structure of 2-chloro-1-methyl-3,5-dinitrobenzene, from chemical synthesis to final data analysis and deposition. Through a combination of meticulous experimental work and rigorous computational refinement, single-crystal X-ray diffraction provides an unparalleled, high-resolution view of molecular structure and solid-state packing. The insights gained from such an analysis are critical for rationalizing the properties of materials and for the informed design of new molecules with tailored functionalities. The methodologies described serve as a robust framework for the structural elucidation of a vast array of chemical compounds, underscoring the power of crystallography as a cornerstone of modern chemical and materials science.
References
CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Available at: [Link]
IUCr. (n.d.). Crystallographic Information Framework. International Union of Crystallography. Available at: [Link]
Coles, S. J., & Gale, P. A. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(20), 6334-6343. Available at: [Link]
IUCr Journals. (n.d.). checkCIF FAQ. International Union of Crystallography. Available at: [Link]
Allen, F. H., Davies, J. E., Galloy, J. J., Johnson, O., Kennard, O., Macrae, C. F., Mitchell, E. M., Mitchell, G. F., Smith, J. M., & Watson, D. G. (1991). The development of versions 3 and 4 of the Cambridge Structural Database System. Journal of Chemical Information and Computer Sciences, 31(2), 187-204. Available at: [Link]
CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Available at: [Link]
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Available at: [Link]
IUCr Journals. (n.d.). Details of checkCIF/PLATON tests. International Union of Crystallography. Available at: [Link]
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(4), 335-342. Available at: [Link]
Slater, A. G., & Cooper, A. I. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1863. Available at: [Link]
CCDC. (2025, May 22). What happens to my data when I run checkCIF/PLATON during the deposition process?. Cambridge Crystallographic Data Centre. Available at: [Link]
University of Florida. (n.d.). Slow Evaporation Method. Available at: [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
Spek, A. L. (n.d.). PLATON/VALIDATION. Utrecht University. Available at: [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]
Müller, P. (2010). Structure Determination with SHELX. MIT OpenCourseWare. Available at: [Link]
SHELX. (n.d.). SHELXS - Direct Methods. University of Göttingen. Available at: [Link]
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
NPTEL. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. YouTube. Available at: [Link]
NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. [Video]. YouTube. Available at: [Link]
Hartman, W. W., & Brethen, M. R. (1926). m-CHLORONITROBENZENE. Organic Syntheses, 6, 20. Available at: [Link]
Khan, M. T. H., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3296-3305. Available at: [Link]
Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868. Available at: [Link]
Li, H., et al. (2018). A 1:1 ENERGETIC CO-CRYSTAL FORMED BETWEEN TRINITROTOLUENE AND 2,3-DIAMINOTOLUENE. Macedonian Journal of Chemistry and Chemical Engineering, 37(1), 37-45. Available at: [Link]
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
Krygowski, T. M., et al. (2014). Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. ResearchGate. Available at: [Link]
Palusiak, M., & Simon, S. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 369. Available at: [Link]
Wang, J., et al. (2019). The crystal structure of 1,5-dinitro-2,3,4-trichlorobenzene, C6H1Cl3N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1075-1077. Available at: [Link]
Çelikesir, S. T., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1583-1587. Available at: [Link]
Wikipedia. (n.d.). 2,4-Dinitrotoluene. Available at: [Link]
Wang, J., et al. (2019). The crystal structure of 1,5-dinitro-2,3,4-trichlorobenzene, C6H1Cl3N2O4. ResearchGate. Available at: [Link]
Google Patents. (2009). CN101544568A - Dinitrochlorobenzene synthesis method and microreactor.
Wikipedia. (n.d.). Nitrobenzene. Available at: [Link]
NIST. (n.d.). dinitrotoluene. NIST WebBook. Available at: [Link]
PubChem. (n.d.). 2-Chloro-1-methyl-3,5-dinitrobenzene. National Center for Biotechnology Information. Available at: [Link]
Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene. Available at: [Link]
Gołofit, T., & Zielenkiewicz, T. (2008). Decomposition Mechanisms of Dinitrotoluene. ResearchGate. Available at: [Link]
Sadlej-Sosnowska, N. (2020). Substituent effects of nitro group in cyclic compounds. SciSpace. Available at: [Link]
Wang, J., et al. (2025). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 273-274. Available at: [Link]
American Physical Society. (2023). Radiolytic Behavior of Dinitrotoluene (DNT). 23rd Biennial Conference of the APS Topical Group on Shock Compression of Condensed Matter. Available at: [Link]
Acta Crystallographica Section E. (2003). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Available at: [Link]
1H and 13C NMR Spectra Assignment for 2-Chloro-1-methyl-3,5-dinitrobenzene: A Definitive Guide to Structural Elucidation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Core Protocol Executive Summary In the development of complex Active Pharmaceutical Ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Core Protocol
Executive Summary
In the development of complex Active Pharmaceutical Ingredients (APIs), highly activated nitroaromatic compounds serve as indispensable building blocks. 2-Chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene) is a prime example. Because the chlorine atom is situated ortho to one nitro group and para to another, the molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), making it a critical intermediate in organic synthesis [1].
For drug development professionals, verifying the exact regiochemistry and purity of this intermediate is non-negotiable. This whitepaper provides an in-depth, self-validating methodology for the complete assignment of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectra, bridging theoretical causality with empirical execution.
Molecular Architecture & Mechanistic Causality
Before acquiring spectra, an Application Scientist must establish a predictive model based on the molecule's electronic environment.
Structural Numbering:
C-1: Attached to the electron-donating methyl group (-CH
3
).
C-2: Attached to the electronegative, leaving-group chlorine (-Cl).
C-3 & C-5: Attached to the strongly electron-withdrawing nitro groups (-NO
2
).
C-4 & C-6: Proton-bearing aromatic carbons.
The unique arrangement of these substituents creates extreme electronic disparities across the aromatic ring. The nitro groups exert strong inductive (-I) and resonance (-M) withdrawing effects, while the methyl group provides weak hyperconjugative donation (+I). Understanding these competing forces is the key to decoding the NMR spectra.
The Self-Validating NMR Workflow
Trustworthy analytical science relies on orthogonal validation. A 1D NMR spectrum provides a hypothesis; 2D NMR provides the proof. The following protocol outlines a self-validating system for spectral acquisition.
Sample Preparation: Dissolve 10–15 mg of ultra-pure 2-chloro-1-methyl-3,5-dinitrobenzene in 0.6 mL of deuterated chloroform (CDCl
3
). Add 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).
Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of the CDCl
3
solvent to prevent field drift. Tune and match the probe for
1
H and
13
C nuclei.
Shimming: Execute automated gradient shimming to achieve a highly homogeneous magnetic field. The target
1
H line width at half-height must be < 1.0 Hz to resolve fine meta-couplings.
1D
1
H Acquisition: Acquire the proton spectrum using a 30° pulse sequence (zg30), 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.
1D
13
C Acquisition: Acquire the carbon spectrum using a power-gated proton decoupling sequence (zgpg30). Due to the low natural abundance of
13
C and the presence of four slow-relaxing quaternary carbons, acquire at least 1024 scans with a D1 of 3.0 seconds.
2D HMBC Acquisition: To validate the assignments, set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range C-H couplings (
nJCH
= 8 Hz).
Figure 1: Self-validating NMR acquisition and processing workflow.
1H NMR: Mechanistic Causality of Chemical Shifts
The
1
H NMR spectrum of 2-chloro-1-methyl-3,5-dinitrobenzene is relatively simple, containing only three distinct signals. However, accurately assigning the two aromatic protons requires an understanding of magnetic anisotropy.
The Causality of Deshielding:
Proton H-4 is flanked by two ortho-nitro groups. The magnetic anisotropy of the N=O double bonds, combined with their powerful inductive withdrawal, strips electron density away from H-4, pushing it deeply downfield. Conversely, H-6 is ortho to one nitro group and one methyl group. The electron-donating nature of the methyl group slightly shields H-4 relative to H-6.
Because H-4 and H-6 are separated by a carbon atom (C-5), they will split each other into doublets with a characteristic meta-coupling constant (
4JHH
≈ 2.0 - 2.5 Hz) [2].
Table 1: 1H NMR Spectral Assignment
Proton
Multiplicity
Integration
Shift (δ, ppm)
Coupling (J, Hz)
Mechanistic Assignment Logic
H-4
Doublet (d)
1H
8.80 - 9.10
~2.2
Maximum deshielding; flanked by two strongly electron-withdrawing -NO
2
groups.
H-6
Doublet (d)
1H
8.20 - 8.50
~2.2
Deshielded by one -NO
2
group, but partially shielded by the adjacent -CH
3
group.
-CH
3
Singlet (s)
3H
2.50 - 2.80
N/A
Shifted downfield from standard toluene (~2.3 ppm) due to the highly electron-deficient ring.
13C NMR: The Ortho-Nitro Shielding Paradox
Assigning the
13
C NMR spectrum introduces a fascinating paradox that separates novice analysts from experts.
While H-4 is the most deshielded proton, C-4 is the most shielded aromatic carbon. Why? This is driven by the steric polarization effect (often referred to as the
γ
-gauche equivalent in aromatics). The oxygen atoms of the ortho-nitro groups sterically interact with the C-H bond at C-4. This repulsion pushes electron density away from the proton and piles it onto the C-4 carbon nucleus, heavily shielding it (an ortho-effect of approximately -5.3 ppm per NO
2
group) [3].
Table 2: 13C NMR Spectral Assignment
Carbon
Type
Shift (δ, ppm)
Substituent Effects & Causality
C-3
Quat (C-NO
2
)
148.0 - 150.0
Ipso to -NO
2
. Extreme deshielding from the nitro group.
C-5
Quat (C-NO
2
)
146.0 - 148.0
Ipso to -NO
2
. Slightly more shielded than C-3 due to the para chlorine.
C-1
Quat (C-CH
3
)
138.0 - 141.0
Ipso to -CH
3
. Deshielded by the methyl group and meta-nitro groups.
C-2
Quat (C-Cl)
135.0 - 137.0
Ipso to -Cl. Deshielded by the electronegative halogen.
C-6
Methine (CH)
129.0 - 132.0
Ortho to -CH
3
, para to -NO
2
. Net effect is slight deshielding relative to benzene.
C-4
Methine (CH)
115.0 - 118.0
The Shielding Paradox: Flanked by two -NO
2
groups, resulting in massive resonance/steric shielding.
-CH
3
Alkyl (CH
3
)
16.0 - 19.0
Primary carbon, shifted downfield by the electron-deficient aromatic system.
Orthogonal Validation via 2D HMBC
To definitively prove the assignments in Tables 1 and 2, we rely on HMBC. This technique correlates protons to carbons separated by two (
2JCH
) or three (
3JCH
) bonds. Three-bond couplings are typically much stronger and serve as the primary mapping tool.
Validating C-2 (The SNAr active site): The quaternary carbon C-2 will show strong
3J
correlations from both the methyl protons and H-4, definitively anchoring its position in the spectrum.
Validating C-4 vs C-6: H-6 will show a
3J
correlation to the methyl carbon, whereas H-4 cannot. This single cross-peak unambiguously differentiates the two aromatic protons.
Figure 2: Key HMBC (2J and 3J) correlations validating the structural assignment.
Conclusion
The structural elucidation of 2-chloro-1-methyl-3,5-dinitrobenzene requires more than matching peaks to a database; it requires a mechanistic understanding of how highly electron-withdrawing groups warp the local magnetic environment. By understanding the causality behind the extreme deshielding of H-4 and the paradoxical shielding of C-4, and by enforcing a self-validating workflow using 2D HMBC, drug development professionals can ensure absolute confidence in the regiochemistry of this critical SNAr intermediate.
References
Title: Structure Determination of Organic Compounds: Tables of Spectral Data
Source: Springer Link (Pretsch, E., Bühlmann, P., & Badertscher, M.)
URL: [Link]
Title: 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 (Validation of the ortho-nitro
13
C shielding effect)
Source: PubChem, National Center for Biotechnology Information (NCBI)
URL: [Link]
Exploratory
Comprehensive Solubility Profile and Thermodynamic Behavior of 2-Chloro-1-methyl-3,5-dinitrobenzene in Organic Solvents
Executive Summary For researchers and process chemists, understanding the solubility profile of highly activated nitroaromatics is not merely a matter of material handling—it is the foundation of reaction optimization an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and process chemists, understanding the solubility profile of highly activated nitroaromatics is not merely a matter of material handling—it is the foundation of reaction optimization and purification design. 2-Chloro-1-methyl-3,5-dinitrobenzene (CAS 18905-50-5), also known as 2-chloro-3,5-dinitrotoluene, is a critical building block in complex organic synthesis, agrochemicals, and materials science[1].
This technical guide provides an authoritative framework for the thermodynamic solubility behavior of 2-chloro-1-methyl-3,5-dinitrobenzene, detailing the causality behind solvent-solute interactions, providing representative quantitative data, and outlining a self-validating experimental protocol for empirical determination.
To predict and manipulate the solubility of 2-chloro-1-methyl-3,5-dinitrobenzene, one must first analyze its molecular architecture. The compound has a molecular weight of 216.58 g/mol and exhibits an XLogP3 of 2.6, indicating moderate lipophilicity[2]. Its physical state is a crystalline solid with a density of 1.532 g/cm³ and a boiling point of approximately 337.4°C[3].
The Causality of Solvent Interactions
The solubility of this molecule is governed by the interplay of its functional groups:
Dipole-Dipole Interactions: The two strongly electron-withdrawing nitro groups create a significant molecular dipole. This makes the molecule highly polarizable, driving exceptionally high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).
Hydrogen Bonding Limitations: The molecule lacks hydrogen bond donors (no -OH or -NH groups), meaning it does not self-associate via H-bonding. However, the nitro oxygens act as weak hydrogen bond acceptors, allowing moderate solubility in polar protic solvents like ethanol.
Hydrophobic Effect: The aromatic ring and the methyl group provide sufficient hydrophobic character to allow dissolution in non-polar aromatic solvents like toluene, while rendering the compound practically insoluble in water[4].
Impact on Synthetic Methodology (SNAr)
The strategic placement of the functional groups provides powerful activation for nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group[1]. Solvent selection is critical here: reactions are significantly faster in polar aprotic solvents because they effectively solvate and stabilize the charged Meisenheimer intermediate, whereas non-polar solvents like hexane fail to provide this stabilization[1].
Caption: SNAr mechanism of 2-chloro-1-methyl-3,5-dinitrobenzene and solvent stabilization.
Quantitative Solubility Data
The following table synthesizes representative thermodynamic solubility estimates for 2-chloro-1-methyl-3,5-dinitrobenzene across various solvent classes. Note: These values are derived from thermodynamic models of structurally analogous chlorodinitrotoluenes to serve as a baseline for process chemistry design.
Add an excess amount (approx. 500 mg) of 2-chloro-1-methyl-3,5-dinitrobenzene to 10 mL of the target organic solvent in a 20 mL borosilicate glass vial with a PTFE-lined cap.
Causality: The visible presence of excess solid throughout the experiment guarantees that the equilibrium is driven to its absolute thermodynamic limit.
Step 2: Thermostatic Equilibration
Submerge the vials in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.
Causality: Highly crystalline nitroaromatics possess strong lattice energies. A 48-hour window ensures the dissolution rate perfectly equals the precipitation rate, avoiding false-low kinetic readings.
Step 3: Isothermal Phase Separation
Transfer the suspension to a centrifuge and spin at 10,000 rpm for 15 minutes. Crucial: The centrifuge must be pre-equilibrated to 25.0 °C.
Causality: Syringe filtration is strongly discouraged for temperature-sensitive solubility profiles. A slight drop in room temperature during filtration will cause immediate micro-crystallization on the filter membrane, severely skewing the quantification.
Step 4: Orthogonal Quantification (The Self-Validating Step)
Extract two separate 1.0 mL aliquots of the clear supernatant using pre-warmed positive displacement pipettes.
Primary Method (HPLC-UV): Dilute the first aliquot immediately in mobile phase (e.g., 50:50 Acetonitrile/Water) to halt crystallization. Analyze via HPLC using a C18 column and UV detection at 254 nm (nitro groups provide excellent chromophoric response).
Orthogonal Method (Gravimetric): Transfer the second aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle nitrogen stream until dry, then weigh the residual solid.
Trustworthiness Check: Compare the HPLC concentration against the gravimetric concentration. A variance of >5% indicates potential solvent entrapment in the crystal lattice or compound degradation, triggering an immediate protocol review.
Caption: Workflow for thermodynamic solubility determination using orthogonal validation.
Process Chemistry Implications
Understanding this solubility profile unlocks several process engineering advantages:
Recrystallization Design: The steep solubility curve in ethanol (low at 25°C, moderate at 50°C) makes it an ideal single-solvent system for cooling crystallization. Alternatively, a Toluene/Hexane system can be used as a highly effective solvent/anti-solvent pair to crash out the product while leaving impurities in the mother liquor.
Reaction Quenching: Because the compound is practically insoluble in water[4], SNAr reactions conducted in water-miscible polar aprotic solvents (like acetone or DMF) can be efficiently quenched and precipitated by the slow addition of cold water, simplifying downstream isolation.
References
2-Chloro-1-methyl-3,5-dinitrobenzene | C7H5ClN2O4 | CID 293253
Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine.
URL:[Link]
2-Chloro-1-methyl-3,5-dinitrobenzene (CAS 18905-50-5) Properties and Safety Data
Source: LookChem
URL:[Link]
Toxicological Profile and Hazards of 2-Chloro-1-methyl-3,5-dinitrobenzene: A Technical Guide for Preclinical Safety
Executive Summary In preclinical drug development and chemical safety assessment, halogenated nitroaromatics represent a class of compounds characterized by significant structural liabilities. 2-Chloro-1-methyl-3,5-dinit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical drug development and chemical safety assessment, halogenated nitroaromatics represent a class of compounds characterized by significant structural liabilities. 2-Chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene; CAS 18905-50-5) is a highly reactive electrophilic species. As a Senior Application Scientist, I emphasize that understanding the toxicodynamics of this compound is not merely a regulatory formality—it is a fundamental driver of rational drug design and occupational safety.
This whitepaper dissects the physicochemical properties, metabolic bioactivation pathways, and hazard profile of 2-chloro-1-methyl-3,5-dinitrobenzene. Furthermore, it provides field-proven, self-validating experimental protocols designed to rigorously quantify its genotoxic and hematotoxic potential.
The toxicological behavior of 2-chloro-1-methyl-3,5-dinitrobenzene is dictated by its molecular architecture. The presence of two strongly electron-withdrawing nitro (
−NO2
) groups, combined with an electronegative chloro (
−Cl
) substituent, severely depletes the electron density of the aromatic ring. This structural configuration lowers the lowest unoccupied molecular orbital (LUMO), making the molecule highly susceptible to nucleophilic aromatic substitution (
SNAr
) and enzymatic reduction.
Furthermore, its lipophilicity facilitates rapid permeation across phospholipid bilayers, leading to intracellular accumulation and subsequent bioactivation. The core physicochemical parameters are summarized below, based on data from the [1] and [2].
Table 1: Physicochemical Profile of 2-Chloro-1-methyl-3,5-dinitrobenzene
Property
Value
Causality / Toxicological Implication
CAS Registry Number
18905-50-5
Standard identifier for regulatory tracking.
Molecular Formula
C7H5ClN2O4
High heteroatom ratio indicates reactive potential.
Nitroaromatics are classic pro-toxicants. The parent compound itself is often less toxic than its enzymatically reduced metabolites. In hepatic and extrahepatic tissues, 2-chloro-1-methyl-3,5-dinitrobenzene undergoes sequential two-electron reductions catalyzed by Cytochrome P450 (CYP450) enzymes and cytosolic nitroreductases[3].
The Causality of Toxicity
The reduction of the nitro group yields a hydroxylamine intermediate , which can undergo further oxidation to a highly reactive nitroso intermediate .
Genotoxicity: The hydroxylamine can be esterified (e.g., by sulfotransferases), creating a highly reactive electrophile that attacks DNA bases, forming bulky adducts that trigger mutations.
Methemoglobinemia: The nitroso intermediate interacts directly with erythrocytes, oxidizing the
Fe2+
in hemoglobin to
Fe3+
, forming methemoglobin (MetHb) and severely impairing oxygen transport.
Oxidative Stress: The continuous redox cycling between the nitroso and hydroxylamine states generates reactive oxygen species (ROS), leading to lipid peroxidation and hepatocyte apoptosis.
Fig 1. Metabolic bioactivation pathway of 2-chloro-1-methyl-3,5-dinitrobenzene.
Experimental Methodologies for Toxicity Profiling
Standard metabolic stability assays measure parent compound depletion but fail to identify what the compound becomes. To rigorously assess the hazards of 2-chloro-1-methyl-3,5-dinitrobenzene, I mandate the following self-validating protocols.
Protocol 1: In Vitro Hepatic Bioactivation & Electrophile Trapping
Rationale: By introducing Glutathione (GSH) into a microsomal incubation, we provide a surrogate nucleophile that intercepts reactive hydroxylamine and nitroso intermediates. This allows us to quantify bioactivation via LC-MS/MS.
Step-by-Step Methodology:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Matrix Assembly: Add human liver microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Add GSH to a final concentration of 5.0 mM.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1.0 mM).
Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench in 200 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) for GSH-adduct mass transitions.
Self-Validation Check (Trustworthiness): Every run must include a parallel negative control lacking NADPH. If GSH adducts appear in the absence of NADPH, it indicates direct, non-enzymatic nucleophilic aromatic substitution (
SNAr
) rather than CYP450-mediated bioactivation. If the negative control shows >5% adduct formation, the enzymatic clearance calculations must be mathematically corrected for chemical instability.
Rationale: To quantify the direct hematotoxic potential of the nitro-reduced metabolites.
Step-by-Step Methodology:
Erythrocyte Isolation: Wash freshly drawn human whole blood three times with PBS (pH 7.4) to isolate erythrocytes. Resuspend to a 10% hematocrit.
Incubation: Dose the erythrocyte suspension with the pre-incubated microsomal mixture (from Protocol 1) containing the bioactivated 2-chloro-1-methyl-3,5-dinitrobenzene.
Spectrophotometry: Incubate at 37°C for 60 minutes. Lyse the cells with 1% Triton X-100 and measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb).
Self-Validation Check (Trustworthiness): Use 4-dimethylaminophenol (4-DMAP) as a positive control. The assay is only valid if 4-DMAP induces >40% MetHb formation within 60 minutes. If this threshold is not met, the erythrocyte suspension is compromised and the assay must be rejected.
Fig 2. Workflow for in vitro hepatic bioactivation and electrophile trapping.
Hazard Classification & Safety Handling
Due to its high reactivity, 2-chloro-1-methyl-3,5-dinitrobenzene requires stringent handling protocols. According to the [4], halogenated nitro compounds pose severe risks when indiscriminately mixed with incompatible materials.
Chemical Incompatibilities: The compound is highly incompatible with strong reducing agents (which can trigger uncontrolled exothermic reduction of the nitro groups) and strong alkalis.
Synthesis Hazards: Nitration reactions to synthesize this compound are highly exothermic. As noted by industry standards[3], effective temperature control is paramount; uncontrolled temperature spikes can lead to the formation of shock-sensitive byproducts and runaway reactions.
Personal Protective Equipment (PPE): Due to the risk of dermal absorption and subsequent systemic toxicity, handling requires nitrile or butyl rubber gloves, chemical safety goggles, and operation strictly within a Class II Type B2 biological safety cabinet or fume hood.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 293253, 2-Chloro-1-methyl-3,5-dinitrobenzene." PubChem,[Link]
LookChem. "2-chloro-1-methyl-3,5-dinitrobenzene (CAS 18905-50-5) Basic Information and Safety Data." LookChem Database,[Link]
A Technical Guide to the Mechanism of Action of 2-Chloro-1-methyl-3,5-dinitrobenzene (DNCB) in Biological Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary 2-Chloro-1-methyl-3,5-dinitrobenzene (DNCB), a potent contact sensitizer, se...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom the Office of the Senior Application Scientist
Executive Summary
2-Chloro-1-methyl-3,5-dinitrobenzene (DNCB), a potent contact sensitizer, serves as a cornerstone for immunological research, particularly in the study of allergic contact dermatitis (ACD) and delayed-type hypersensitivity (DTH). Its robust and reproducible induction of a T-cell-mediated immune response has established it as an invaluable tool for dissecting the complex cellular and molecular pathways of skin sensitization. This guide provides an in-depth analysis of DNCB's mechanism of action, from the initial chemical interaction with skin proteins to the full-scale immunological cascade. We will explore the foundational chemistry of haptenation, the intricate signaling pathways activated within antigen-presenting cells, and the subsequent orchestration of the adaptive immune response. Furthermore, this document details field-proven experimental protocols, offering a practical framework for leveraging DNCB as a model agent in preclinical research and toxicological screening.
The Molecular Initiating Event: Haptenation
The journey of DNCB-induced immunogenicity begins with its intrinsic chemical reactivity. DNCB is a small, electrophilic molecule that, by itself, is not recognized by the immune system. It is classified as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1]
Chemical Reactivity and Protein Adduct Formation
The benzene ring of DNCB is rendered highly electron-deficient by the potent electron-withdrawing effects of two nitro groups (-NO2). This electronic arrangement makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] In the biological milieu of the skin, nucleophilic side chains of amino acids on host proteins act as the attackers.
Upon topical application, DNCB penetrates the epidermis and covalently binds to skin proteins.[1] This process, known as haptenation , primarily targets nucleophilic residues such as lysine and cysteine.[4] The covalent bond formation creates a DNCB-protein adduct, a neoantigen that is now visible and foreign to the immune system.[1][5] This irreversible modification is the critical molecular initiating event that triggers the entire immunological cascade.[6]
The relationship between a chemical's protein reactivity and its sensitization potential is a foundational concept in immunotoxicology.[4] DNCB's high reactivity correlates with its strong sensitizing potency, making it an exemplary model compound.[4][7]
The Immunological Cascade: From Sensitization to Elicitation
The immune response to DNCB is a classic example of a Type IV delayed-type hypersensitivity reaction, which is cell-mediated and unfolds in two distinct phases: sensitization and elicitation.[1][8][9]
The Sensitization Phase: Priming the Immune System
The sensitization phase occurs upon initial contact with DNCB and is asymptomatic. It involves the priming of hapten-specific T-cells.
Uptake and Processing by Antigen-Presenting Cells (APCs): DNCB-haptenated proteins in the skin are recognized and internalized by resident APCs, primarily Langerhans cells in the epidermis and dermal dendritic cells (DCs).[1][5]
APC Maturation and Migration: Within the APCs, the haptenated proteins are processed into smaller peptides. This encounter with the hapten, perceived as a "danger signal," triggers the maturation of the APCs.[10] Maturing DCs upregulate the expression of co-stimulatory molecules like CD80 and CD86 and Major Histocompatibility Complex (MHC) molecules.[10][11] These activated APCs then migrate from the skin to the regional draining lymph nodes.[5]
Antigen Presentation and T-Cell Activation: In the lymph nodes, the mature APCs present the haptenated peptides on their MHC class I and class II molecules to naive CD8+ and CD4+ T-cells, respectively. The combination of the MHC-peptide signal (Signal 1) and the co-stimulatory molecules (Signal 2) leads to the activation, proliferation, and differentiation of DNCB-specific effector and memory T-cells.
The Elicitation Phase: The Clinical Reaction
Upon subsequent exposure to DNCB at the same or a different skin site, the elicitation phase is triggered, resulting in the visible signs of allergic contact dermatitis.[12]
Rapid Recognition and T-Cell Reactivation: Circulating memory T-cells from the sensitization phase quickly recognize the DNCB-haptenated peptides presented by local APCs in the skin.
Cytokine and Chemokine Release: This recognition leads to the rapid activation of T-cells, which release a barrage of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and chemokines.[1] While traditionally viewed as a Th1-driven response, some studies suggest that DNCB can also induce a shift towards Th2 cytokines (IL-4, IL-5, IL-10) in certain models.[5][13]
Inflammatory Infiltration: These signaling molecules orchestrate the recruitment of other immune cells, including neutrophils, macrophages, and additional T-cells, to the site of exposure.[14] This influx of cells, along with the direct effects of the cytokines, leads to the characteristic clinical manifestations of ACD: erythema (redness), edema (swelling), and pruritus (itching), typically appearing 24 to 48 hours after re-exposure.[1][15]
Diagram: The Two Phases of DNCB-Induced Contact Hypersensitivity
Caption: A standard timeline for the DNCB-induced contact hypersensitivity assay.
Quantitative Data & Expected Outcomes
The primary outcome of the murine CHS model is a quantitative measure of inflammation. Below is a table representing typical data from such an experiment.
Interpretation of Results:
The DNCB-sensitized group shows a >10-fold increase in ear swelling compared to the control group. This robust, quantifiable difference demonstrates a specific, memory-based immune response to DNCB, validating its role as a contact allergen and confirming the integrity of the experimental model.
Conclusion
The mechanism of action of 2-chloro-1-methyl-3,5-dinitrobenzene is a multi-stage process initiated by its chemical reactivity and culminating in a robust, T-cell-mediated inflammatory response. It begins with the covalent haptenation of skin proteins, which are then processed by antigen-presenting cells. This triggers a cascade involving APC maturation, migration, and the priming of hapten-specific T-cells in the sensitization phase. Subsequent exposure elicits a rapid recall response characterized by cytokine release and inflammatory cell infiltration, leading to the clinical signs of allergic contact dermatitis. Underlying this adaptive response are key innate signaling pathways, including Nrf2 and p38 MAPK, which respond to the initial chemical and oxidative stress. The well-defined and highly reproducible nature of this entire process makes DNCB an indispensable tool for researchers in immunology, toxicology, and drug development, providing a gold-standard model for investigating the mechanisms of skin sensitization and for screening novel anti-inflammatory agents.
References
Zheng, Y., et al. (2009). Mechanism of Dinitrochlorobenzene-Induced Dermatitis in Mice: Role of Specific Antibodies in Pathogenesis. PLoS ONE. [Link]
Azimi, H., et al. (2018). An experimental model of canine DNCB-induced allergic contact dermatitis: clinical and hematological features. BMC Veterinary Research. [Link]
Parkinson, E., et al. (2018). Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome. Toxicological Sciences. [Link]
Patsnap Synapse. (2024). What are the side effects of 2,4-Dinitrochlorobenzene?. Patsnap Synapse. [Link]
Bailey, R., et al. (2025). Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology. [Link]
Knowledge UChicago. (2020). Investigating Contact Hypersensitivity by Studying Biochemical Properties of a Contact Allergen, 1-Chloro-2,4-Dinitrobenzene. Knowledge UChicago. [Link]
Polak, L., & Turk, J. L. (1974). The mechanism of tolerance in contact hypersensitivity to dinitrochlorobenzene in guinea-pigs. Clinical & Experimental Immunology. [Link]
ResearchGate. (2009). Mechanism of Dinitrochlorobenzene-Induced Dermatitis in Mice: Role of Specific Antibodies in Pathogenesis. ResearchGate. [Link]
Ghosh, R., et al. (2019). Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential. Bioorganic & Medicinal Chemistry Letters. [Link]
Kim, H., et al. (2024). Over-expression of Truncated IK Ameliorates Dinitrochlorobenzene-Induced Allergic Contact Dermatitis Lesions in BALB/c Mice. In Vivo. [Link]
Uetrecht, J. P., et al. (2021). Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology. [Link]
ResearchGate. (2019). Experimental procedure of the model of DNCB-induced atopic dermatitis. ResearchGate. [Link]
Patsnap Synapse. (2024). What is 2,4-Dinitrochlorobenzene used for?. Patsnap Synapse. [Link]
Semantic Scholar. (2017). Mouse model of DNCB-induced atopic dermatitis. Semantic Scholar. [Link]
Aiba, S., et al. (2003). Role of early- or late-phase activation of p38 mitogen-activated protein kinase induced by tumour necrosis factor-α or 2,4-dinitrochlorobenzene during maturation of murine dendritic cells. Immunology. [Link]
Dearman, R. J., et al. (2005). Selective haptenation of cellular or extracellular protein by chemical allergens: association with cytokine polarization. Chemical Research in Toxicology. [Link]
Manresa, M. C. (2021). Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity. Methods in Molecular Biology. [Link]
Liu, H., et al. (2024). Single-Cell Transcriptomic Characterization of DNCB-Induced Mouse Model Reveals Atopic Dermatitis-Associated Skin Lesions in Skin Microenvironment. International Journal of Molecular Sciences. [Link]
Hindawi. (2014). Characterization of a 2,4-Dinitrochlorobenzene-Induced Chronic Dermatitis Model in Rats. Hindawi. [Link]
Gibbs, S., et al. (2016). Effect of Repeated Daily Dosing with 2,4-Dinitrochlorobenzene on Glutathione Biosynthesis and Nrf2 Activation in Reconstructed Human Epidermis. Toxicological Sciences. [Link]
van der Veen, J. W., et al. (2014). The involvement of the Toll-like receptor signaling and Nrf2-Keap1 pathways in the in vitro regulation of IL-8 and HMOX1 for skin sensitization. Toxicology in Vitro. [Link]
Quell, M., et al. (2023). Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model. International Journal of Molecular Sciences. [Link]
Goutet, M., et al. (2007). NF-κB Plays a Major Role in the Maturation of Human Dendritic Cells Induced by NiSO4 but not by DNCB. Toxicological Sciences. [Link]
Fábián, K., et al. (2025). Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity. International Journal of Molecular Sciences. [Link]
Brieflands. (2022). Mouse Model of Irritant Contact Dermatitis. Brieflands. [Link]
ResearchGate. (2025). NF-κB Plays a Major Role in the Maturation of Human Dendritic Cells Induced by NiSO4 but not by DNCB. ResearchGate. [Link]
MDPI. (2025). Taraxacum mongolicum Ameliorates DNCB-Induced Atopic Dermatitis-like Symptoms in Mice by Regulating Oxidative Stress, Inflammation, MAPK, and JAK/STAT/TSLP Signaling Pathways. MDPI. [Link]
Frontiers. (2018). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology. [Link]
ResearchGate. (2015). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. [Link]
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
ResearchGate. (2013). Kinetics of the Reaction of 2-Chloro-3,5-dinitrobenzotriflouride with Aniline in Toluene and Methanol-Toluene Mixed Solvents. ResearchGate. [Link]
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules. [Link]
Wilder, S., et al. (2020). NRF2 activation in cancer: from DNA to protein. Frontiers in Endocrinology. [Link]
Yu, S., et al. (2011). Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Antioxidants & Redox Signaling. [Link]
Unraveling the Thermal Decomposition of 2-Chloro-1-methyl-3,5-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted thermal decomposition pathways of 2-chloro-1-methyl-3,5-dinitrobenzene. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal decomposition pathways of 2-chloro-1-methyl-3,5-dinitrobenzene. While direct experimental studies on this specific molecule are limited, this document synthesizes established principles from the thermal degradation of related nitroaromatic and chlorinated aromatic compounds to propose the most probable decomposition mechanisms. This guide explores the initiation, propagation, and termination steps, offering insights into the complex interplay of the chloro, methyl, and dinitro functional groups in determining the molecule's thermal stability and degradation products. The content is structured to provide a foundational understanding for researchers in materials science, organic chemistry, and safety engineering.
Introduction: The Significance of Understanding Thermal Stability
2-Chloro-1-methyl-3,5-dinitrobenzene belongs to the class of nitroaromatic compounds, which are of significant interest due to their energetic properties and wide applications as intermediates in the synthesis of dyes, pharmaceuticals, and explosives. The presence of multiple nitro groups and a chlorine atom on the aromatic ring renders the molecule susceptible to thermal decomposition, a process that can be highly exothermic and potentially hazardous. A thorough understanding of the thermal decomposition pathways is paramount for ensuring safe handling, storage, and processing of this and structurally related compounds. Furthermore, these insights are crucial for the development of novel energetic materials with tailored stability and performance characteristics.
The thermal decomposition of nitroaromatic compounds is a complex process involving a series of competing and consecutive reactions. The initiation of decomposition is typically the rate-determining step and involves the cleavage of the weakest bond in the molecule. For many nitroaromatics, this is the C-NO₂ bond. However, the presence of other substituents, such as a methyl and a chlorine group, can significantly influence the decomposition mechanism by introducing alternative reaction pathways.
Proposed Thermal Decomposition Pathways
The thermal decomposition of 2-chloro-1-methyl-3,5-dinitrobenzene is anticipated to proceed through several key pathways, primarily initiated by the homolytic cleavage of the C-NO₂ bond, given its relatively lower bond dissociation energy compared to other bonds in the molecule. The presence of a methyl group ortho to a nitro group and a chlorine atom introduces additional complexities and potential reaction channels.
Initiation Steps: The Onset of Degradation
The initial steps in the thermal decomposition are critical as they generate the primary reactive species that drive the subsequent reactions.
Pathway A: C-NO₂ Bond Homolysis
The most probable initiation step is the homolytic cleavage of one of the C-NO₂ bonds to yield a dinitrophenyl radical and nitrogen dioxide (NO₂) gas.[1][2] This is a common primary decomposition pathway for many nitroaromatic compounds.
Pathway B: Nitro-Nitrite Isomerization
An alternative initiation pathway involves the isomerization of a nitro group to a nitrite group, followed by the cleavage of the weaker O-NO bond to produce a phenoxy radical and nitric oxide (NO).[1]
The presence of a methyl group ortho to a nitro group can facilitate an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate can then undergo cyclization and subsequent dehydration to form an anthranil-like structure.[1] This pathway is particularly relevant for o-nitrotoluene and its derivatives.
Pathway D: C-Cl Bond Homolysis
While generally stronger than the C-NO₂ bond, the C-Cl bond can also undergo homolytic cleavage at elevated temperatures, producing a dinitrotoluene radical and a chlorine radical (Cl•).
Caption: Primary initiation pathways for the thermal decomposition of 2-chloro-1-methyl-3,5-dinitrobenzene.
Propagation Steps: A Cascade of Reactions
The highly reactive radical species generated during the initiation phase will readily react with other molecules or decompose further, propagating the decomposition process.
Hydrogen Abstraction: The initial radical products (•NO₂, •NO, •Cl) can abstract hydrogen atoms from the methyl group of the parent molecule or other intermediates, leading to the formation of new radical species and stable molecules like HONO, HNO, and HCl.
Secondary Decomposition: The primary radical fragments can undergo further decomposition. For instance, the dinitrophenyl radical can lose a second NO₂ group or undergo ring-opening.
Radical-Molecule Reactions: The generated radicals can attack the aromatic ring of the parent molecule or other intermediates, leading to the formation of larger, more complex structures, which can eventually form solid residues.
Termination Steps: Formation of Stable Products
The decomposition process ceases when radical species combine to form stable, non-reactive molecules.
Radical-Radical Recombination: Two radical species can combine to form a stable molecule (e.g., 2 •NO₂ → N₂O₄).
Final Gaseous Products: The final gaseous products are expected to be a mixture of NO₂, NO, N₂, CO₂, CO, H₂O, and HCl.
Solid Residue: A carbonaceous solid residue is also a likely final product, formed from the polymerization and condensation of aromatic fragments.
Caption: A generalized workflow of the thermal decomposition process.
Influence of Substituents on Decomposition Pathways
The specific arrangement of the chloro, methyl, and dinitro groups on the benzene ring significantly influences the preferred decomposition pathways.
Nitro Groups: The two nitro groups are the primary drivers of the decomposition due to the relatively weak C-NO₂ bond. Their electron-withdrawing nature also activates the aromatic ring towards certain reactions.
Methyl Group: The ortho-methyl group can facilitate the intramolecular hydrogen abstraction pathway (Pathway C), which is a lower energy pathway compared to direct C-NO₂ bond homolysis in some nitrotoluenes.
Chlorine Atom: The chlorine atom introduces several effects. Its electron-withdrawing inductive effect can influence the strength of the adjacent C-NO₂ bond. Furthermore, the potential for C-Cl bond cleavage (Pathway D) introduces chlorine radicals into the reaction mixture, which can participate in hydrogen abstraction and other propagation reactions, leading to the formation of HCl. The presence of chlorine can also influence the composition of the final products.
Experimental Methodologies for Studying Thermal Decomposition
A combination of thermoanalytical and spectroscopic techniques is essential for the comprehensive study of the thermal decomposition of energetic materials.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to or from a sample as a function of temperature or time.[3][4][5] It is a primary tool for determining the onset temperature of decomposition, the enthalpy of decomposition (ΔHd), and for studying the kinetics of the decomposition process.
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 1-3 mg of 2-chloro-1-methyl-3,5-dinitrobenzene into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a final temperature above the decomposition range.
Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition. The onset temperature, peak maximum temperature, and the area under the peak (proportional to ΔHd) are determined. Kinetic parameters, such as the activation energy (Ea), can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis from data obtained at different heating rates.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[6][7][8] It provides information on the temperature ranges of decomposition steps and the mass of volatile products and solid residue.
Experimental Protocol: TGA Analysis
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into the TGA sample pan.
Instrument Setup: Place the pan in the TGA furnace.
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a desired temperature range.
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for different stages.
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, TGA or a pyrolysis setup can be coupled with a gas analysis technique such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).
Caption: Workflow for the analysis of decomposition products using Py-GC-MS.
Quantitative Data Summary
Due to the limited direct experimental data for 2-chloro-1-methyl-3,5-dinitrobenzene, the following table presents typical ranges for thermal decomposition parameters of related dinitrotoluene compounds for comparative purposes.
Parameter
Typical Value Range for Dinitrotoluenes
Significance
Onset Decomposition Temperature (Tonset)
180 - 250 °C
Indicates the temperature at which significant decomposition begins.
Enthalpy of Decomposition (ΔHd)
1500 - 2500 J/g
Represents the total heat released during decomposition; a measure of energy content.
Activation Energy (Ea)
120 - 180 kJ/mol
The minimum energy required to initiate the decomposition reaction.
Major Gaseous Products
NO₂, NO, N₂, CO₂, CO, H₂O
Identification of these products helps to elucidate the decomposition mechanism.
Solid Residue
20 - 40 % of initial mass
Indicates the extent of polymerization and carbonization.
Conclusion and Future Perspectives
The thermal decomposition of 2-chloro-1-methyl-3,5-dinitrobenzene is a multifaceted process governed by the interplay of its functional groups. Based on the established chemistry of related compounds, the primary decomposition pathways are initiated by C-NO₂ bond homolysis, with potential contributions from nitro-nitrite isomerization, intramolecular hydrogen abstraction, and C-Cl bond cleavage. The resulting radical species drive a cascade of propagation reactions, ultimately leading to the formation of stable gaseous products and a solid carbonaceous residue.
To gain a more definitive understanding of the decomposition mechanism of this specific molecule, further experimental and computational studies are warranted. Advanced techniques such as fast pyrolysis coupled with in-situ spectroscopic analysis and high-level quantum chemical calculations would provide invaluable data on the reaction kinetics, intermediates, and product distributions. Such knowledge is not only of fundamental scientific interest but also crucial for the safe and efficient utilization of this and other energetic materials in various technological applications.
References
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
Dale, D. (2002). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. IChemE Symposium Series No. 149.
Barton, J. (1997). Safety Screening of Chemical Reactions. IChemE.
Baline, J. (1999). Thermal Analysis for Process Safety.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Grounding
2-Chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene) is a highly versatile and activated building block in complex organic synthesis[1]. The strategic placement of functional groups on the toluene ring dictates its exceptional reactivity. Specifically, the chlorine atom at the C2 position is situated ortho to the C1 methyl group, ortho to the C3 nitro group, and para to the C5 nitro group[1].
The two nitro groups exert powerful electron-withdrawing effects via both inductive and resonance mechanisms, severely depleting the electron density at the C2 carbon. This renders the chlorine atom an outstanding leaving group for Nucleophilic Aromatic Substitution (SNAr) [1]. When exposed to nucleophiles such as amines, thiolates, or alkoxides, the reaction proceeds via a classic two-step addition-elimination pathway, characterized by the formation of an intensely colored, resonance-stabilized carbanion known as a Meisenheimer complex.
Fig 1. Addition-elimination mechanism of SNAr via a Meisenheimer complex.
Quantitative Reactivity Profile
The reactivity of 2-chloro-1-methyl-3,5-dinitrobenzene has been well-documented in kinetic studies, providing established Arrhenius parameters for its SNAr reactions[2]. The table below summarizes expected reaction conditions, physical properties, and typical yields when substituting the C2-chlorine with various nucleophiles.
Note: The primary steric effect of the adjacent methyl group slightly hinders the initial nucleophilic attack compared to unmethylated analogs, necessitating mild heating (60-80°C) for complete conversion with bulkier amines[2].
Self-Validating Experimental Protocol: C-N Bond Formation (Amination)
This protocol details the amination of 2-chloro-1-methyl-3,5-dinitrobenzene using a secondary amine (piperidine) to synthesize a drug-like intermediate.
Expertise & Causality in Experimental Design
Solvent Selection (Absolute Ethanol): A polar protic solvent stabilizes the transition state of the polar Meisenheimer complex. Absolute ethanol is chosen over aqueous mixtures to prevent competitive hydrolysis, which would yield the undesired phenolic byproduct.
Stoichiometry (2.2 Equivalents of Amine): In SNAr reactions with neutral amines, the leaving group departs as HCl. If only 1 equivalent of amine is used, the generated HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. The excess amine acts as an intrinsic acid scavenger.
Step-by-Step Methodology
Step 1: Reagent Preparation
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 216.6 mg) of 2-chloro-1-methyl-3,5-dinitrobenzene in 10 mL of absolute ethanol.
Validation Check: Ensure complete dissolution. The solution should be pale yellow and clear.
Step 2: Nucleophile Addition
Cool the flask to 0-5°C using an ice-water bath.
Add 2.2 mmol of piperidine dropwise over 5 minutes.
Causality: Dropwise addition mitigates the initial exothermic formation of the intermediate and prevents localized thermal degradation.
Validation Check: A distinct color shift to deep red or bright orange will occur immediately upon addition. This visual cue confirms the successful formation of the Meisenheimer complex.
Step 3: Reaction & Monitoring
Attach a reflux condenser and heat the reaction mixture to 70°C in an oil bath for 2-4 hours.
Monitor the reaction progress via Thin Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate eluent system.
Validation Check: Under UV light (254 nm), the starting material (higher
Rf
) will gradually disappear, replaced by an intensely colored product spot (lower
Rf
due to increased polarity from the amine moiety).
Step 4: Quenching and Isolation
Once TLC confirms the consumption of the starting material, remove the flask from heat and allow it to cool to room temperature.
Pour the reaction mixture slowly into 50 mL of vigorously stirred crushed ice-water.
Validation Check: The sudden increase in solvent polarity forces the hydrophobic product to crash out of solution. A bright orange precipitate should form immediately.
Filter the precipitate under vacuum and wash the filter cake with cold water (2 x 10 mL) to remove piperidine hydrochloride salts.
Step 5: Purification and Characterization
Recrystallize the crude solid from a minimal amount of hot methanol or ethanol.
Validation Check (Self-Validating Purity): Dry the crystals under a vacuum and determine the melting point. A sharp melting point of 88-89°C definitively confirms the purity of 1-methyl-2-piperidino-3,5-dinitrobenzene[2]. Impurities would depress and broaden this range.
Fig 2. Step-by-step experimental workflow for the amination of 2-chloro-1-methyl-3,5-dinitrobenzene.
References
Role of 2-Chloro-1-methyl-3,5-dinitrobenzene as a Key Intermediate in Complex Organic Synthesis.Benchchem.
122. Nucleophilic Displacement Reactions in Aromatic Systems. Part VI. Influence of Nuclear Alkyl Groups in.RSC Publishing, J. Chem. Soc., 1954, 1190.
Application Note: Regioselective Synthesis of Amine Derivatives from 2-Chloro-1-methyl-3,5-dinitrobenzene
Introduction and Chemical Significance 2-Chloro-1-methyl-3,5-dinitrobenzene (CAS: 18905-50-5), frequently referred to as 2-chloro-3,5-dinitrotoluene, is a highly activated electrophile utilized extensively in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Significance
2-Chloro-1-methyl-3,5-dinitrobenzene (CAS: 18905-50-5), frequently referred to as 2-chloro-3,5-dinitrotoluene, is a highly activated electrophile utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The strategic placement of two strongly electron-withdrawing nitro groups ortho and para to the chlorine atom transforms the typically unreactive aryl chloride into an[1].
This application note details the causality, optimization, and step-by-step protocols for the SNAr of this substrate with amines, followed by the catalytic reduction of the nitro groups to yield highly substituted 1,2,3,5-tetra-functionalized benzenes.
Mechanistic Causality and Steric Considerations (E-E-A-T)
The SNAr reaction proceeds via a classic two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack by the amine on the electron-deficient C2 carbon, forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.
While the methyl group at the C1 position exerts a primary steric effect that could theoretically hinder nucleophilic attack, the overwhelming electron-withdrawing capacity of the 3,5-dinitro system sufficiently [2]. Consequently, the reaction proceeds smoothly even with moderately bulky secondary amines like piperidine or morpholine.
Fig 1: Addition-elimination mechanism of SNAr on 2-chloro-1-methyl-3,5-dinitrobenzene.
Optimization of Reaction Conditions
To establish a robust and scalable protocol, the causality of solvent and base selection must be understood. The transition state leading to the Meisenheimer complex is highly polar. Therefore, polar solvents (both protic and aprotic) significantly accelerate the reaction. Table 1 summarizes the optimization data for the reaction of 2-chloro-1-methyl-3,5-dinitrobenzene with piperidine.
Table 1: Solvent and Base Optimization for SNAr with Piperidine
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Causality / Observation
Ethanol
Piperidine (2.5 eq)
80 (Reflux)
2
92
Protic solvent stabilizes transition state; product precipitates upon cooling.
Good solubility profile, but lower yield due to minor side reactions.
Toluene
Et₃N (2.0 eq)
110 (Reflux)
8
45
Non-polar solvent fails to stabilize the polar Meisenheimer complex.
Experimental Insight: Ethanol is selected as the optimal solvent not only for its ability to stabilize the polar transition state but also for its practical utility in workup. The highly polar dinitro-amine product exhibits poor solubility in cold ethanol, allowing for direct isolation via filtration and bypassing tedious chromatographic purification.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Piperidine
Objective: Synthesize 1-methyl-3,5-dinitro-2-(piperidin-1-yl)benzene.
Causality of Reagent Ratios: 2.5 equivalents of piperidine are utilized. 1.0 eq acts as the nucleophile, 1.0 eq acts as the base to scavenge the generated HCl (forming piperidine hydrochloride), and the 0.5 eq excess drives the reaction kinetics to completion.
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloro-1-methyl-3,5-dinitrobenzene (5.0 g, 23.1 mmol) in absolute ethanol (50 mL).
Self-Validation Checkpoint: The pale yellow suspension will immediately turn a deep orange/red color, confirming the formation of the Meisenheimer complex. A mild exotherm will be observed.
Heating: Heat the reaction mixture to reflux (approx. 80 °C) in an oil bath for 2 hours.
Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 3:1).
Self-Validation Checkpoint: The starting material (Rf ~0.6, UV active) should completely disappear, replaced by a bright yellow product spot (Rf ~0.4).
Isolation: Remove the oil bath and allow the mixture to cool to room temperature, then transfer to an ice bath for 30 minutes.
Self-Validation Checkpoint: A dense, bright yellow crystalline precipitate will form. If precipitation is incomplete, adding 10 mL of cold distilled water will force the product out of solution.
Filtration: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with cold ethanol (2 x 10 mL) followed by distilled water (20 mL) to remove residual piperidine hydrochloride.
Drying: Dry the bright yellow solid under high vacuum at 40 °C to constant weight.
Protocol B: Catalytic Hydrogenation of Dinitro Intermediates
Objective: Synthesize 5-methyl-4-(piperidin-1-yl)benzene-1,3-diamine.
Causality of Catalyst Choice: 10% Pd/C with H₂ gas is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of complex metal-amine chelates and to avoid harsh acidic conditions that complicate the isolation of the highly polar diamine.
Step-by-Step Procedure:
Reaction Setup: In a 250 mL heavy-walled hydrogenation flask, dissolve the 1-methyl-3,5-dinitro-2-(piperidin-1-yl)benzene intermediate (4.0 g, 15.1 mmol) in HPLC-grade methanol (80 mL).
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (0.4 g, 10% w/w).
Safety & Causality: Pd/C is highly pyrophoric when dry. Adding it to the solvent under an inert atmosphere prevents solvent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (via balloon). Repeat this purge cycle three times to ensure complete removal of oxygen.
Reaction: Stir the mixture vigorously at room temperature for 12 hours.
Self-Validation Checkpoint: The intense yellow color of the starting material will gradually fade to a pale, almost colorless solution.
Monitoring: Confirm completion via LC-MS. The mass spectrum should show the complete shift from the dinitro mass to the diamine mass (M+H - 60 Da).
Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (30 mL).
Self-Validation Checkpoint: The filtrate should be completely clear. Any dark tint indicates catalyst bleed, requiring re-filtration.
Concentration: Concentrate the filtrate under reduced pressure. Store the resulting diamine product under Argon at -20 °C, as electron-rich polyamines are highly susceptible to air oxidation.
Fig 2: Two-step synthetic workflow from chlorodinitrotoluene to the final diamine product.
References
Title: 122. Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the chlorodinitrotoluenes
Source: Journal of the Chemical Society (Resumed)
URL: [Link]
Application Note: High-Sensitivity GC-MS Analysis of 2-Chloro-1-methyl-3,5-dinitrobenzene in Complex Matrices
Mechanistic Context & Analytical Rationale 2-Chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene, CAS 18905-50-5) is a highly activated nitroaromatic compound that serves as a critical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Context & Analytical Rationale
2-Chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene, CAS 18905-50-5) is a highly activated nitroaromatic compound that serves as a critical intermediate in complex organic synthesis and pharmaceutical development[1]. With a molecular weight of 216.58 g/mol and a boiling point of approximately 337°C[2], it falls squarely into the semivolatile organic compound (SVOC) category.
Analyzing nitroaromatics presents unique chromatographic challenges. The strong electron-withdrawing nature of the nitro groups makes these molecules highly susceptible to thermal degradation and adsorption at active sites (e.g., exposed silanols) within the GC inlet and column. Therefore, achieving reliable quantitation requires a highly inert sample pathway and optimized electron ionization (EI) conditions. This protocol adapts the principles of 3 to establish a self-validating, high-throughput workflow for this specific analyte[3].
Experimental Design & Causality
Do not simply execute steps; understand the physicochemical reasoning behind them:
Sample Preparation (SPE vs. LLE): Historically, SVOCs were extracted via liquid-liquid extraction (LLE). However, we employ Solid Phase Extraction (SPE) using specialized cartridges (e.g., UCT EC8270). SPE uses 90% less organic solvent, eliminates emulsion formation in dirty matrices, and provides superior recovery for moderately polar nitroaromatics[4].
Concentration: Post-elution, the extract is concentrated via gentle nitrogen blowdown. Causality: This step is critical because aggressive evaporation leads to the volatilization loss of lighter nitroaromatics. Nitrogen blowdown safely concentrates the analytes to improve detection limits while allowing solvent exchange to a GC-compatible injection solvent like dichloromethane (DCM)[4].
GC-MS Configuration: A 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS) is selected for its low bleed profile at high temperatures and slight polarity, which resolves nitroaromatic isomers effectively without peak tailing[5]. We utilize Selected Ion Monitoring (SIM) mode to maximize sensitivity, targeting the molecular ion and specific fragmentation losses.
Workflow Visualization
Figure 1: GC-MS analytical workflow for nitroaromatic extraction and quantitation.
Detailed Step-by-Step Protocol
Phase 1: Solid Phase Extraction (SPE)
Sample Pretreatment: Adjust the aqueous sample (1 L) to pH < 2 using 1:1 HCl to ensure acidic and neutral SVOCs remain un-ionized. Spike with 1.0 mL of surrogate standard (e.g., Nitrobenzene-d5) to monitor extraction efficiency.
Cartridge Conditioning: Condition the SPE cartridge with 10 mL dichloromethane (DCM), followed by 10 mL methanol, and 10 mL reagent water. Causality: Conditioning solvates the stationary phase; allowing the bed to dry before sample loading will cause catastrophic breakthrough of the analyte.
Loading: Pass the sample through the cartridge at a controlled flow rate of 10–15 mL/min.
Washing & Drying: Wash with 10 mL reagent water. Dry the cartridge under full vacuum for 10 minutes. Causality: Residual water will degrade GC column performance and shift retention times.
Elution & Concentration: Elute with 15 mL of DCM. Concentrate the eluate to exactly 1.0 mL using a gentle stream of ultra-high purity nitrogen at 35°C[4].
Phase 2: GC-MS Instrument Configuration
Configure the instrument according to the optimized parameters below.
Table 1: GC-MS Operating Parameters
Parameter
Setting
Mechanistic Rationale
Inlet Temperature
250 °C
High enough to vaporize the analyte (BP ~337°C) but prevents thermal breakdown of the nitro groups.
Injection Volume
1 μL, Splitless
Maximizes trace-level sensitivity. Split vent opened at 1.0 min to sweep residual solvent[5].
Liner
4 mm single taper, deactivated
Deactivation is critical to prevent active-site adsorption of the nitroaromatic ring[5].
Carrier Gas
Helium, 1.2 mL/min (Constant Flow)
Maintains consistent retention times across the temperature gradient.
Oven Program
40°C (1 min) → 15°C/min to 240°C → 6°C/min to 310°C (2 min)
Prevents cold spots before the analyte enters the MS source.
Ion Source Temp
250 °C
Optimal for Electron Ionization (EI) at 70 eV.
Phase 3: Data Acquisition & Quantitation
Analyze the sample in Selected Ion Monitoring (SIM) mode. Identification is accomplished by comparing retention times and the abundance ratio of the quantitation (major) ion to the qualifier ions[6].
(Note: Exact retention times are system-dependent and must be verified empirically prior to sample analysis).
Quality Control & Self-Validating Systems
A self-validating protocol ensures that every batch of data proves its own reliability before results are reported.
Instrument Tuning (DFTPP): Prior to calibration, the MS must be tuned using decafluorotriphenylphosphine (DFTPP). The ion abundance criteria must strictly meet EPA 8270 specifications to ensure mass accuracy and appropriate fragmentation ratios across the mass range[7].
Inlet Inertness Check: Nitroaromatics are highly sensitive to active sites. The response factor of sensitive compounds (e.g., 2,4-dinitrophenol) in the continuing calibration verification (CCV) standard must not deviate by more than 20%. A failing response is a self-diagnostic indicator of inlet active sites (e.g., liner contamination or septum degradation), mandating immediate maintenance.
Surrogate Recovery: Nitrobenzene-d5 must yield a recovery of 70-130%. If recovery falls below this threshold, the system flags an extraction failure or volatilization loss during the nitrogen blowdown step, thereby invalidating the sample result and requiring re-extraction[7].
improving yield in 2-chloro-1-methyl-3,5-dinitrobenzene synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 2-chloro-1-methyl-3,5-dinit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 2-chloro-1-methyl-3,5-dinitrobenzene (commonly referred to as 2-chloro-3,5-dinitrotoluene).
Rather than providing a generic protocol, this guide deconstructs the mechanistic causality of the reaction, provides a self-validating Standard Operating Procedure (SOP), and addresses the most common points of failure encountered at the bench.
Part 1: Mechanistic Causality & Directing Effects
The synthesis of 2-chloro-1-methyl-3,5-dinitrobenzene relies on the sequential nitration of 2-chlorotoluene using a mixed acid system (HNO₃/H₂SO₄). The primary challenge in this synthesis is regioselectivity .
In 2-chlorotoluene, the methyl group is a weakly activating ortho/para director, while the chloro group is a deactivating but strongly ortho/para directing group due to its polarizability and mesomeric (+M) electron donation. During the first nitration at low temperatures, the chloro group dominates the directing effect, stabilizing the Wheland intermediate at its para position (position 5) more effectively than the methyl group can at its para position (position 4). This results in 2-chloro-5-nitrotoluene as the major intermediate[1].
During the second nitration, the newly added nitro group at position 5 is strongly deactivating and meta-directing. Meta to position 5 is position 3. Simultaneously, the chloro group at position 2 directs ortho to itself, which is also position 3. This synergistic directing effect forces the second nitronium ion almost exclusively to the 3-position, yielding the target 3,5-dinitro isomer[1].
Fig 1: Mechanistic pathway of 2-chlorotoluene nitration showing intermediate and final isomer yields.
Part 2: Self-Validating Standard Operating Procedure (SOP)
To ensure high yield and prevent over-oxidation, the protocol is split into a kinetically controlled cold phase and a thermodynamically driven hot phase.
Phase 1: Electrophile Generation
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 40 g of concentrated Nitric Acid (HNO₃, d = 1.62 g/mL).
Slowly add concentrated Sulfuric Acid (H₂SO₄) dropwise.
Causality: H₂SO₄ acts as a Brønsted acid to protonate HNO₃, driving dehydration to form the active nitronium ion (NO₂⁺). Keep the mixture at 0°C to prevent premature volatilization.
Phase 2: First Nitration (Kinetically Controlled)
3. Add 10 g of 2-chlorotoluene dropwise to the mixed acid.
4. Maintain the internal temperature strictly between 8°C and 10°C[1].
Causality: Keeping the temperature low prevents the oxidation of the methyl group into a carboxylic acid. It also maximizes the kinetic preference for the 5-position.
Self-Validation Check: After 1 hour, pull a 0.5 mL aliquot, quench in ice water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 9:1) or GC-MS. The disappearance of the 2-chlorotoluene peak validates completion before applying heat.
Phase 3: Second Nitration (Thermodynamically Driven)
5. Once mononitration is verified, remove the ice bath and transfer the flask to a water bath.
6. Gradually heat the mixture to 90-100°C and reflux for 2 hours.
Causality: The first nitro group strongly deactivates the aromatic ring, raising the activation energy required for the second nitration. Heat is mandatory to overcome this barrier.
Phase 4: Quenching and Purification
7. Cool the reaction mixture to room temperature and pour it slowly over 200 g of crushed ice. Rapid quenching precipitates the crude dinitrotoluene mixture as a solid.
8. Filter the crude yellow solid and wash with cold distilled water until the filtrate is pH neutral.
9. Dissolve the crude solid in a minimum volume of boiling ethanol, allow it to cool slowly to room temperature, then transfer to an ice bath.
Causality: 2-Chloro-3,5-dinitrotoluene has a distinct solubility profile and crystallizes at a melting point of 61.5-64°C[2]. The unwanted 4,5- and 5,6-dinitro isomers remain dissolved in the mother liquor.
Fig 2: Self-validating standard operating procedure for synthesizing 2-chloro-3,5-dinitrotoluene.
Part 3: Troubleshooting FAQs
Q1: My overall yield of the 3,5-dinitro isomer is stuck below 40%. How can I improve it?A: Yield bottlenecks usually occur during the temperature transition. If you heat the reaction too quickly before the first nitration is complete, the unreacted 2-chlorotoluene will undergo unselective nitration or oxidation. Ensure you perform the Self-Validation Check (TLC/GC-MS) at 8-10°C before applying the water bath. Historically, a perfectly executed two-stage ramp yields 55-60% of the 3,5-isomer[1].
Q2: I am seeing significant benzoic acid derivatives in my NMR/LC-MS. What causes this?A: You are witnessing the oxidation of the methyl group by the nitric acid. This occurs when the water bath temperature exceeds 100°C for prolonged periods, or if the sulfuric acid concentration is too low. Sulfuric acid acts as a desiccant; a slight excess ensures the nitronium ion concentration remains high enough that nitration outcompetes oxidation.
Q3: Why does the nitration favor the 3,5-positions instead of the 4,6-positions?A: This is a classic case of competing directing effects. While the methyl group is an activating ortho/para director (pointing to 4 and 6), the highly electrophilic environment of the mixed acid makes the polarizability of the chlorine atom the dominant stabilizing factor for the intermediate. Thus, the chloro group dictates the regiochemistry, directing the nitro groups ortho and para to itself (positions 3 and 5)[1].
Q4: How do I efficiently separate the 3,5-dinitro isomer from the 4,5- and 5,6-dinitro impurities?A: Do not rely on column chromatography, as the isomers co-elute easily. Use fractional crystallization. By recrystallizing from hot ethanol, the 3,5-isomer (which has a highly stable crystal lattice and a melting point of 61.5-64°C[2]) will selectively crash out as the solution cools, leaving the minor isomers in the mother liquor.
Part 4: Quantitative Data Summary
The following table summarizes the expected isomer distribution during the two phases of the reaction, providing a benchmark for your LC-MS or GC-MS integrations.
Nitration Stage
Isomer Produced
Expected Yield (%)
Dominant Directing Influence
First Nitration (8-10°C)
2-Chloro-5-nitrotoluene
43.3%
Chloro (para effect)
First Nitration (8-10°C)
2-Chloro-6-nitrotoluene
20.6%
Methyl (ortho effect)
First Nitration (8-10°C)
2-Chloro-3-nitrotoluene
19.2%
Chloro (ortho effect)
First Nitration (8-10°C)
2-Chloro-4-nitrotoluene
17.0%
Methyl (para effect)
Second Nitration (90°C)
2-Chloro-1-methyl-3,5-dinitrobenzene
55.0 - 60.0%
Synergistic (Cl & NO₂)
Second Nitration (90°C)
2-Chloro-4,5- & 5,6-dinitrotoluene
~36.0 - 40.0%
Mixed / Competing
References
Title: 122. Nucleophilic Displacement Reactions in Aromatic Systems. Part VI. Influence of Nuclear Alkyl Groups.
Title: A Dictionary Of Applied Chemistry Vol. 7 (Citing Holleman & Wibaut, 1912; Morgan & Drew, 1921)
Resolving Impurities in 2-Chloro-1-methyl-3,5-dinitrobenzene Crystallization: A Technical Support Guide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-chloro-1-methyl-3,5-dinitrobenzene. Drawing upon est...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-chloro-1-methyl-3,5-dinitrobenzene. Drawing upon established principles of physical chemistry and practical field experience, this document offers troubleshooting strategies and frequently asked questions to enhance the purity, yield, and quality of your crystalline product.
Troubleshooting Guide: Common Crystallization Issues and Solutions
The crystallization of 2-chloro-1-methyl-3,5-dinitrobenzene can be influenced by a variety of factors, from the purity of the starting material to the specific parameters of the crystallization process. This section addresses common problems, their underlying causes, and systematic approaches to their resolution.
Issue 1: Discolored Crystals (Yellow to Brownish Hue)
Primary Cause: The presence of residual nitrating agents, oxidized species, or other chromophoric impurities often leads to discoloration of the final crystalline product.
Troubleshooting Strategy:
Neutralization Wash: Before crystallization, wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize and remove any residual acids from the nitration reaction.
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the chosen solvent, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities.
Hot Filtration: Perform a hot filtration step to remove the activated carbon and any other insoluble impurities before allowing the solution to cool and crystallize.
Solvent Selection: Ensure the chosen crystallization solvent is stable and does not react with the product or impurities at elevated temperatures.
Experimental Protocol: Decolorization with Activated Carbon
Dissolve the crude 2-chloro-1-methyl-3,5-dinitrobenzene in a minimal amount of a suitable hot solvent (e.g., ethanol, acetic acid).
Add 1-2% (w/w) of activated carbon to the hot solution.
Gently boil the solution for 5-10 minutes to ensure maximum adsorption of impurities.
Preheat a funnel and fluted filter paper to prevent premature crystallization.
Filter the hot solution quickly to remove the activated carbon.
Allow the clear, filtered solution to cool slowly for recrystallization.
Issue 2: Low Crystal Yield
Primary Cause: A significant portion of the target compound remains in the mother liquor after crystallization. This can be due to high solubility in the chosen solvent at low temperatures or the formation of a stable supersaturated solution.
Troubleshooting Strategy:
Solvent System Optimization:
Single Solvent: If using a single solvent, ensure it provides a steep solubility curve (high solubility at high temperature and low solubility at low temperature).
Solvent/Anti-Solvent System: Employ a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to induce precipitation.
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling rate allows for more complete crystallization.
Seeding: Introduce a small, high-purity crystal of 2-chloro-1-methyl-3,5-dinitrobenzene to the supersaturated solution to induce crystallization.
Concentration of Mother Liquor: The mother liquor can be concentrated by evaporating a portion of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may have a lower purity.
Primary Cause: The formation of non-ideal solid forms is often a result of high supersaturation, rapid cooling, or the presence of impurities that interfere with the crystal lattice formation.
Troubleshooting Strategy:
Reduce Supersaturation:
Use a more dilute solution.
Employ a slower cooling rate.
Utilize a solvent/anti-solvent system with slow addition of the anti-solvent.
Solvent Choice: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to promote the growth of well-defined crystals.
Stirring: Gentle agitation during cooling can sometimes prevent oiling out and promote the formation of discrete crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-chloro-1-methyl-3,5-dinitrobenzene?
A1: The most prevalent impurities are isomers formed during the dinitration of 2-chlorotoluene. These include 2-chloro-1-methyl-4,6-dinitrobenzene and 4-chloro-1-methyl-2,6-dinitrobenzene. Over-nitrated or oxidized byproducts can also be present.
Q2: How can I effectively remove isomeric impurities?
A2: Isomeric impurities can be challenging to remove due to their similar chemical and physical properties.
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. By performing multiple, sequential crystallizations, it is possible to enrich the desired isomer in the crystalline phase.
Solvent Screening: The relative solubilities of the isomers may vary in different solvents. A systematic solvent screening can identify a solvent system that provides the best separation.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of chromatographic and spectroscopic methods is ideal for assessing the purity of 2-chloro-1-methyl-3,5-dinitrobenzene.
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the main compound and its impurities.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and its impurities.
Q4: What is a suitable starting point for selecting a crystallization solvent?
A4: For nitroaromatic compounds like 2-chloro-1-methyl-3,5-dinitrobenzene, common solvents for recrystallization include ethanol, methanol, acetic acid, and mixtures of aromatic hydrocarbons (like toluene) with alkanes (like hexane or petroleum ether). The ideal solvent should have a high dissolving power at its boiling point and low dissolving power at low temperatures (e.g., 0-5 °C).
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing common issues during the crystallization of 2-chloro-1-methyl-3,5-dinitrobenzene.
Caption: Troubleshooting workflow for crystallization.
Solvent Properties for Recrystallization of Nitroaromatic Compounds
Solvent
Boiling Point (°C)
Polarity
Comments
Ethanol
78
Polar Protic
Good general-purpose solvent for many nitroaromatic compounds.
Methanol
65
Polar Protic
Similar to ethanol but with higher volatility.
Isopropanol
82
Polar Protic
Can offer different solubility characteristics compared to ethanol or methanol.
Acetic Acid
118
Polar Protic
Useful for less soluble compounds, but needs to be thoroughly removed.
Toluene
111
Non-polar
Good for dissolving non-polar compounds; often used in combination with an anti-solvent.
Hexane
69
Non-polar
Commonly used as an anti-solvent with more polar or aromatic solvents.
Ethyl Acetate
77
Polar Aprotic
A versatile solvent with moderate polarity.
Water
100
Polar Protic
Generally a poor solvent for nitroaromatic compounds, but can be used as an anti-solvent.
Process for the preparation of 6-chloro-2,4-nitroaniline. (n.d.). Google Patents.
Separation of chloronitrobenzene isomers by crystallization and fractionation. (n.d.). Google Patents.
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012, March 19). MDPI. Retrieved from [Link]
2-Chloro-1,3-dinitrobenzene. (n.d.). In Merck Index.
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025, October 16). ResearchGate. Retrieved from [Link]
1-chloro-2,6-dinitrobenzene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. (n.d.). Google Patents.
Purification of 4-chloronitrotoluenes. (n.d.). Google Patents.
Chapter 7 (2,4- and 2,6-Dinitrotoluene)
Dinitrochlorobenzene synthesis method and microreactor. (n.d.). Google Patents.
Byproducts in 2,4-Diamino-6-chloromethylpteridine synthesis and their removal. (n.d.). BenchChem.
Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. (2022, June 25). Journal of Physics: Conference Series.
Troubleshooting
Technical Support Center: Optimizing 2-Chloro-1-methyl-3,5-dinitrobenzene Reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tackling the chemoselective reduction of 2-chloro-1-methyl-3,5-din...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tackling the chemoselective reduction of 2-chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene). Converting this dinitroarene to its corresponding diamine while preserving the aryl chloride moiety presents a classic, high-stakes chemoselectivity challenge.
This guide synthesizes field-proven troubleshooting, mechanistic causality, and self-validating experimental protocols to ensure high-yield, high-purity outcomes.
Part 1: Expert Troubleshooting & FAQs
Q1: Why do I observe significant loss of the chlorine atom (dehalogenation) during catalytic hydrogenation?A1: Dehalogenation (hydrodechlorination) is a competitive side reaction driven by your choice of catalyst and thermodynamic conditions. Palladium (Pd) catalysts, while highly active for nitro reduction, have a strong affinity for halogens and readily insert into the C-Cl bond, leading to undesired C-Cl scission[1].
Causality & Solution: Switching from Pd to Platinum (Pt) or utilizing bimetallic/hybrid systems significantly suppresses this pathway. For instance, hybrid nanostructures like Pt/ZrO₂ facilitate electron transfer from Pt to the support, increasing the fraction of electron-deficient Pt. This electronic modulation strongly favors nitro group adsorption over C-Cl activation[2].
Q2: How can I control the severe exotherm associated with reducing two nitro groups?A2: The reduction of a single nitro group releases approximately 130 kcal/mol of heat; reducing two groups doubles this thermal load. If unmanaged, the temperature spike provides the activation energy required for hydrodechlorination.
Causality & Solution: Never batch-load all reagents at scale. Utilize a semi-batch process where the substrate is dosed into the catalyst/solvent suspension under constant hydrogen pressure. Furthermore, utilizing a solvent mixture like Ethanol/Water (e.g., 7:3 ratio) improves the heat capacity of the system. Studies show that optimizing the water/ethanol ratio acts as a hydrogen supplier and buffers thermal spikes, maximizing catalytic reactivity while preventing solvent-induced byproducts[3].
Q3: Are there chemical additives that can poison the catalyst against dehalogenation without stopping the nitro reduction?A3: Yes. If you must use a highly active commercial catalyst, adding trace amounts of Lewis basic inhibitors (such as morpholine, triphenylphosphine, or specific metal oxides) can selectively poison the active sites responsible for dehalogenation. Alternatively, alloying metals (e.g., adding trace Pt to Au catalysts) creates a synergistic effect where one metal activates H₂ while the other selectively chemisorbs the nitroarene, effectively bypassing the dehalogenation pathway[4].
Q4: What if my downstream application strictly limits transition metal impurities?A4: If residual Pt, Pd, or Ru is unacceptable for your active pharmaceutical ingredient (API), you must pivot to a chemical reduction method. The modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in aqueous ethanol is highly chemoselective. It operates via a single-electron transfer (SET) mechanism that exclusively targets the nitro oxygen atoms, leaving the aryl chloride completely intact.
Part 2: Reaction Pathways & Mechanisms
Understanding the bifurcation between the target reduction and the degradation pathway is critical for process control.
Reaction pathways showing target reduction versus competitive hydrodechlorination.
Part 3: Quantitative Catalyst Comparison
To facilitate rapid decision-making, the following table summarizes the performance metrics of common reduction systems applied to chlorodinitrobenzenes.
Catalyst System
Expected Conversion
Dehalogenation Impurity
Exotherm Control
Metal Leaching Risk
Recommended Use Case
Pd/C (5%)
> 99%
15% - 40%
Poor
Moderate
Not recommended (High impurity profile)
Pt/C (5%) + Inhibitor
> 99%
< 1.0%
Good
Low
Standard pharmaceutical scale-up
Pt/ZrO₂ Hybrid
> 99%
< 0.5%
Excellent
Very Low
Advanced high-selectivity requirements
Fe / NH₄Cl (Béchamp)
95% - 98%
0%
Excellent
None (Fe easily filtered)
Metal-sensitive downstream applications
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its built-in validation. The following methodologies are designed as self-validating systems, meaning physical or analytical checkpoints confirm the success of each step before proceeding.
Objective: High-yield reduction with <1% dehalogenation.
Reactor Inertion: Purge a high-pressure autoclave with N₂ gas three times.
Validation Check: Oxygen sensor must read < 1% O₂ to prevent explosive mixtures.
Reagent Loading: Charge 2-chloro-1-methyl-3,5-dinitrobenzene (1.0 eq), 5% Pt/C (0.05 eq by weight), and morpholine (0.1 eq, as a dehalogenation inhibitor).
Solvent Addition: Add a 7:3 mixture of Ethanol and Deionized Water (10 volumes).
Hydrogenation: Purge with H₂ three times. Pressurize the reactor to 3 bar H₂. Maintain the internal temperature strictly between 40°C – 50°C using a cooling jacket.
Validation Check (Thermodynamic): Monitor the exotherm. The reaction is actively proceeding as long as cooling is required. Cessation of heat generation indicates reaction completion.
Validation Check (Kinetic): Monitor H₂ pressure drop. The system should consume exactly 6 molar equivalents of H₂.
IPC (In-Process Control): Sample the reaction mixture.
Validation Check: HPLC analysis must show < 0.5% AUC of starting material and partially reduced intermediates.
Filtration & Isolation: Vent the reactor, purge with N₂, and filter the mixture through a tightly packed Celite pad to remove Pt/C. Concentrate the filtrate under vacuum and precipitate the target diamine using cold water.
Protocol B: Chemoselective Chemical Reduction (Modified Béchamp)
Objective: 100% preservation of the C-Cl bond for metal-sensitive pipelines.
Activation: In a round-bottom flask, suspend Iron powder (10.0 eq, 325 mesh) and NH₄Cl (5.0 eq) in Ethanol/Water (2:1, 15 volumes). Heat to 60°C for 15 minutes.
Validation Check: A slight color change and micro-bubbling indicate the iron surface is activated and ready for single-electron transfer.
Substrate Addition: Add 2-chloro-1-methyl-3,5-dinitrobenzene (1.0 eq) portion-wise over 30 minutes to control the exotherm.
Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 2–4 hours.
Validation Check: TLC (Hexane/EtOAc 7:3) should show complete disappearance of the bright yellow starting material spot.
Workup: Cool to room temperature. Adjust pH to 8-9 using saturated NaHCO₃ to precipitate iron salts. Filter the thick sludge through Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the pure diamine.
Part 5: Experimental Workflow Visualization
Self-validating step-by-step workflow for selective catalytic hydrogenation.
Part 6: References
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure
Source: Nanoscale Advances (RSC Publishing)
URL:[Link]
Selective Gas Phase Hydrogenation of p-Chloronitrobenzene over Pd Catalysts: Role of the Support
Source: ACS Catalysis (ACS Publications)
URL:[Link]
Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO₂ Catalysts: Effects of Reduction Methods
Source: Scientific Research Publishing (SCIRP)
URL:[Link]
In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts
Source: Molecules (MDPI)
URL:[Link]
Technical Support Center: Troubleshooting 2-Chloro-1-methyl-3,5-dinitrobenzene Solubility
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting guide for 2-chloro-1-methyl-3,5-dinitrobenzene (CAS: 18905-50-5), also k...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Welcome to the technical support and troubleshooting guide for 2-chloro-1-methyl-3,5-dinitrobenzene (CAS: 18905-50-5), also known as 2-chloro-3,5-dinitrotoluene. This highly activated nitroaromatic compound is a critical building block in complex organic synthesis, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions[1]. However, its unique physicochemical properties often lead to stubborn solubility issues that can bottleneck library synthesis, NMR characterization, and biological assays.
This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you overcome these challenges.
The Causality of Insolubility: A Mechanistic Perspective
To troubleshoot solubility, we must first understand the molecular environment. 2-chloro-1-methyl-3,5-dinitrobenzene features a planar toluene ring substituted with a chlorine atom and two strongly electron-withdrawing nitro groups[2].
The Hydrophobic Core: With an XLogP3 of 2.6[3], the molecule is highly lipophilic. It strongly resists dissolution in water and aqueous buffers because it lacks hydrogen-bond donors, meaning it cannot favorably disrupt the hydrogen-bonded network of polar protic solvents.
The Dipole Dilemma: Despite its lipophilicity, the two nitro groups create intense localized dipoles. Non-polar aliphatic solvents (like hexane or heptane) lack the dielectric capacity to stabilize these dipoles, leaving the compound undissolved.
The Solution: The compound requires polar aprotic solvents (e.g., DMSO, DMF, MeCN). These solvents possess high dielectric constants that stabilize the nitro dipoles while simultaneously accommodating the hydrophobic aromatic core[2].
Physicochemical Data & Solvent Compatibility Matrix
Understanding the physical constants of your reagent is the first step in designing a successful dissolution strategy.
Table 1: Physicochemical Properties
Property
Value
Causality / Impact on Solubility
Molecular Formula
C7H5ClN2O4
High heteroatom count; strong localized dipole moments.
Use the following workflow to determine the optimal dissolution strategy based on your downstream application.
Caption: Workflow for troubleshooting 2-chloro-1-methyl-3,5-dinitrobenzene solubility.
Mechanistic Impact on SNAr Reactions
Why is complete dissolution critical? In SNAr reactions, the nucleophile must attack the C2 position to form a negatively charged intermediate[2]. If the compound remains in a micro-suspension, the effective concentration of the active monomer is zero, severely depressing the reaction rate.
Caption: Role of dissolution in facilitating the SNAr Meisenheimer complex formation.
Validated Experimental Protocol
Preparation of a Self-Validating 0.5 M Stock Solution for SNAr Reactions
Objective: Achieve complete dissolution for library synthesis without inducing thermal degradation.
Causality: High concentrations require the disruption of strong intermolecular dipole-dipole interactions. Anhydrous polar aprotic solvents achieve this by solvating the highly polarizable nitro groups while leaving subsequent nucleophiles "bare" and reactive[2].
Step-by-Step Methodology:
Weighing & Transfer: Weigh 1.08 g (approx. 5.0 mmol) of 2-chloro-1-methyl-3,5-dinitrobenzene[3] into a dry, argon-purged 20 mL scintillation vial.
Solvent Addition: Add 8.0 mL of anhydrous DMSO or DMF. (Note: Water acts as a potent anti-solvent for this compound. Even trace moisture drastically increases the dielectric requirement for dissolution and can lead to competitive hydrolysis during your reaction).
Agitation: Vortex vigorously for 60 seconds.
Thermal Disruption: If particulates remain, place the vial in a water bath at 40 °C for 5 minutes. Caution: Do not exceed 50 °C. Prolonged heating of concentrated nitroaromatics can lead to decomposition.
Volume Adjustment: Once visually clear, adjust the final volume to exactly 10.0 mL with the chosen solvent.
Self-Validation Step (Tyndall Test): Shine a high-intensity laser pointer (e.g., a standard green lab laser) through the vial in a dimly lit room. True dissolution is confirmed by the absence of a visible laser beam path (Tyndall effect). If the beam is visible, micro-precipitates are still present; repeat Step 4.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when I add my aqueous amine nucleophile during an SNAr reaction?A: This is a classic anti-solvent effect. 2-chloro-1-methyl-3,5-dinitrobenzene is highly hydrophobic (XLogP3 = 2.6)[3]. When you introduce an aqueous amine, the bulk dielectric constant of the solvent mixture spikes, causing the hydrophobic toluene core to aggregate and crash out.
Solution: Switch to a biphasic system using a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in Toluene/Water, or use a miscible co-solvent system (like THF/Water) where the organic fraction is strictly maintained above 70%.
Q: My NMR spectra in CDCl3 are noisy, and the peaks are broad. How can I fix this?A: Broad peaks and low signal-to-noise ratios in CDCl3 indicate incomplete dissolution or the formation of micro-aggregates. The low dielectric constant of chloroform is insufficient to fully overcome the strong dipole-dipole interactions of the two nitro groups.
Solution: Switch your NMR solvent to DMSO-
d6
or Acetone-
d6
. These polar aprotic solvents effectively solvate the molecule, yielding sharp, well-resolved peaks and a clean baseline.
Q: Can I use heat to force dissolution in ethanol for my reaction?A: While heating increases kinetic solubility, using ethanol poses a severe chemical risk. 2-chloro-1-methyl-3,5-dinitrobenzene is highly activated for nucleophilic aromatic substitution[2]. In the presence of any base, heating in ethanol can lead to the formation of the corresponding ethyl ether via competitive attack by the ethoxide ion on the C2 position.
Solution: If an alcohol must be used, keep temperatures strictly at room temperature and monitor closely via LC-MS. Otherwise, substitute with a non-nucleophilic polar solvent like Acetonitrile (MeCN)[2].
References
PubChem , 2-Chloro-1-methyl-3,5-dinitrobenzene | C7H5ClN2O4 | CID 293253. National Institutes of Health (NIH). Available at:[Link]
LookChem , Cas 18905-50-5, 2-chloro-1-methyl-3,5-dinitrobenzene Properties and Safety Data. Available at:[Link]
Technical Support Center: Handling and Storage of 2-Chloro-1-methyl-3,5-dinitrobenzene
Welcome to the Technical Support Center for 2-chloro-1-methyl-3,5-dinitrobenzene (CAS: 18905-50-5)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This compound...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-chloro-1-methyl-3,5-dinitrobenzene (CAS: 18905-50-5)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This compound is a highly activated nitroaromatic, making it exceptionally valuable for complex organic synthesis but notoriously sensitive to environmental degradation[2].
This guide provides researchers with field-proven insights, mechanistic explanations, and self-validating protocols to ensure absolute compound integrity during long-term storage.
Mechanistic Causality: Why Does It Degrade?
To prevent degradation, you must first understand the molecular causality. The instability of 2-chloro-1-methyl-3,5-dinitrobenzene is rooted in its highly electron-deficient aromatic ring. The chlorine atom at the C2 position is flanked by two strongly electron-withdrawing nitro groups at the ortho (C3) and para (C5) positions.
This specific configuration severely depletes the electron density at the C2 carbon, drastically lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr) [3]. Consequently, even trace amounts of atmospheric moisture act as a potent nucleophile, attacking the C2 position to form a Meisenheimer complex, followed by the irreversible elimination of the chloride ion to yield 2-methyl-4,6-dinitrophenol[2].
Q1: My stored stock solution has turned from pale yellow to a deep orange/brown. What happened?A1: This color shift is the hallmark of SNAr hydrolysis. If you stored the compound in a protic solvent (like methanol or ethanol) or an improperly sealed container, nucleophiles (water or alcohols) attacked the activated C2 position[2]. The resulting phenolic degradant is highly conjugated and ionizes to form a brightly colored phenoxide anion.
Causality Rule: Never store activated nitroaromatics in protic solvents. Use strictly anhydrous, aprotic solvents (e.g., dry DMSO or DMF) stored over activated 3Å molecular sieves.
Q2: Can I store the solid powder at room temperature on the benchtop?A2: No. Aromatic nitro compounds are prone to thermal degradation and autocatalysis[4]. Elevated temperatures provide the activation energy for C-NO2 bond homolysis. Furthermore, ambient laboratory light drives the photodegradation of the nitro groups into reactive nitroso intermediates. The compound must be stored at 2–8°C in a light-blocking amber vial[5].
Q3: How do I know if my desiccant system is actually protecting the compound?A3: A robust storage protocol must be self-validating. If you are using standard white silica gel, you have no visual confirmation of its saturation state. You must use an indicating desiccant (e.g., CoCl₂-doped Drierite) in the secondary containment vessel. If the desiccant transitions from blue (active) to pink (exhausted), your system has failed, and the primary sample must be flagged for Quality Control (QC) testing immediately.
Quantitative Data: Degradation Parameters
To facilitate easy comparison and strict laboratory compliance, adhere to the following quantitative thresholds for storage:
Parameter
Optimal Condition
Critical Threshold
Degradation Mechanism
Self-Validation Metric
Moisture Content
< 50 ppm
> 200 ppm
SNAr (Hydrolysis)
Indicating Desiccant (Blue)
Storage Temperature
2°C to 8°C
> 25°C
Thermal / Autocatalysis
Calibrated Data Logger
Light Exposure
0 Lux (Dark)
> 500 Lux
Photodegradation
Amber Vial Integrity
Solvent (Stock)
Anhydrous DMSO
Protic Solvents
SNAr (Etherification)
Molecular Sieves (3Å)
Self-Validating Experimental Protocols
Protocol 1: Anhydrous Aliquoting and Storage System
Opening a cold vial in a humid laboratory guarantees condensation and subsequent hydrolysis. This workflow ensures an unbroken chain of anhydrous custody.
Fig 2: Self-validating anhydrous storage workflow for highly activated nitroaromatics.
Step-by-Step Methodology:
Equilibration: Before opening, allow the sealed commercial bottle of 2-chloro-1-methyl-3,5-dinitrobenzene to warm to room temperature in a desiccator. Causality: This prevents atmospheric moisture from condensing on the cold powder.
Inert Transfer: Transfer the bottle into a glovebox purged with high-purity Argon or N₂ (O₂ < 5 ppm, H₂O < 1 ppm).
Aliquoting: Weigh the bulk powder into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure of the master batch.
Sealing: Seal each vial with a PTFE-lined screw cap. Wrap the cap boundary tightly with Parafilm.
Secondary Containment (Self-Validation): Place the vials into a secondary vacuum-sealed bag or a tightly sealed jar containing indicating Drierite (blue).
Storage: Store the secondary container in a monitored refrigerator at 2–8°C. Validation Check: Before using an aliquot, visually inspect the desiccant. If it is pink, discard the aliquot or send it for HPLC QC.
Protocol 2: HPLC-UV Quality Control (QC) for Degradation Detection
If a storage breach is suspected, use this protocol to quantify the extent of SNAr hydrolysis.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the suspect 2-chloro-1-methyl-3,5-dinitrobenzene in 1.0 mL of HPLC-grade anhydrous Acetonitrile (ACN).
Standard Preparation (Self-Validation): Prepare a 1.0 mg/mL reference standard of pure 2-methyl-4,6-dinitrophenol (the known hydrolysis product) in ACN.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Start at 10% ACN, ramp to 90% ACN over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm.
Analysis & Causality: The intact 2-chloro-1-methyl-3,5-dinitrobenzene is relatively non-polar and will elute later in the reverse-phase gradient. The hydrolyzed product (2-methyl-4,6-dinitrophenol) is more polar due to the hydroxyl group and will elute significantly earlier.
Validation Check: Overlay the chromatogram of the suspect sample with the reference standard. If an early-eluting peak in the sample precisely matches the retention time of the 2-methyl-4,6-dinitrophenol standard, the batch has been compromised by moisture and must be discarded.
References
PubChem. 2-Chloro-1-methyl-3,5-dinitrobenzene | C7H5ClN2O4 | CID 293253. National Institutes of Health (NIH).[Link]
CNR-IRIS. The Combined Effect of Ambient Conditions and Diluting Salt on the Degradation of Picric Acid: An In Situ DRIFT Study. National Research Council of Italy.[Link]
RSC Publishing. 122. Nucleophilic Displacement Reactions in Aromatic Systems. Part VI. Journal of the Chemical Society.[Link]
Technical Support Center: Optimizing SNAr Reaction Times for 2-Chloro-1-methyl-3,5-dinitrobenzene
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with sluggish Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when working with highly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with sluggish Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when working with highly substituted aromatic rings.
This guide is specifically engineered for researchers, chemists, and drug development professionals working with 2-chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene). Below, we dissect the mechanistic bottlenecks of this substrate and provide field-proven, self-validating methodologies to drastically reduce your reaction times.
Part 1: Troubleshooting & FAQs
Q1: My SNAr reaction with 2-chloro-1-methyl-3,5-dinitrobenzene is taking over 24 hours at room temperature. Why is the reactivity lower than expected despite having two activating nitro groups?A1: The issue lies in the structural geometry of the substrate. While the molecule possesses two strongly electron-withdrawing nitro groups (ortho and para to the chlorine leaving group) that theoretically activate the ring for SNAr[1], the methyl group at position 1 introduces a severe secondary steric effect[2]. This steric bulk forces the adjacent ortho-nitro group to twist out of coplanarity with the aromatic ring. Consequently, the nitro group's ability to stabilize the negative charge of the intermediate via resonance is significantly dampened, raising the activation energy required to form the Meisenheimer complex[2].
Solution: You must overcome this elevated activation energy barrier through optimized heating methods or by increasing the nucleophile's effective reactivity.
Q2: How much time can I save by switching from conventional reflux to Microwave-Assisted Organic Synthesis (MAOS)?A2: You can reduce reaction times from several hours (or even days) to just 10–20 minutes[3]. Unlike conventional conductive heating, which relies on thermal gradients, microwave irradiation directly couples with polar molecules (such as your solvent and the substrate)[4]. This causes rapid, localized dielectric heating. The intense energy transfer accelerates the rate-determining step (nucleophilic attack) without degrading the substrate through prolonged thermal exposure.
Q3: Which solvent system is optimal for accelerating this specific substitution?A3: You must use polar aprotic solvents such as DMF, DMSO, or acetonitrile[5]. These solvents are critical because they solvate the cation of the nucleophile's salt but leave the anionic nucleophile "naked" and highly reactive. If you use protic solvents (like ethanol or methanol), the solvent molecules will hydrogen-bond with your nucleophile, creating a bulky solvation shell that drastically reduces its nucleophilicity and increases reaction time[5].
Q4: My nucleophile is a solid amine salt that is poorly soluble in DMF. Will this increase reaction time?A4: Yes. Poor solubility restricts the effective concentration of the nucleophile in the organic phase, starving the reaction. To resolve this without changing your primary solvent, introduce a Phase-Transfer Catalyst (PTC) , such as tetrabutylammonium bromide (TBAB)[3]. The PTC acts as a molecular shuttle, transporting the nucleophile into the organic phase and facilitating rapid collision with the 2-chloro-1-methyl-3,5-dinitrobenzene substrate.
Part 2: Mechanistic & Workflow Visualizations
To understand how to optimize your reaction, it is crucial to visualize both the chemical mechanism and the troubleshooting logic.
Diagram 1: SNAr mechanism showing the rate-determining formation of the Meisenheimer complex.
Diagram 2: Troubleshooting workflow to accelerate sluggish SNAr reactions via solvent and heating.
Part 3: Quantitative Data Comparison
The following table summarizes the expected kinetic improvements when shifting from traditional methodologies to optimized, microwave-assisted protocols for the substitution of 2-chloro-1-methyl-3,5-dinitrobenzene.
Reaction Condition
Solvent System
Temperature (°C)
Additive / Catalyst
Avg. Reaction Time
Expected Yield (%)
Conventional Reflux
Ethanol (Protic)
78
None
18 - 24 hours
45 - 55%
Conventional Heat
DMF (Aprotic)
90
K₂CO₃
6 - 8 hours
65 - 75%
Microwave (MAOS)
DMF (Aprotic)
120
K₂CO₃
15 - 20 minutes
85 - 95%
Microwave + PTC
Toluene/Water
110
TBAB (Phase-Transfer)
10 - 15 minutes
90 - 98%
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for the Microwave-Assisted SNAr of 2-Chloro-1-methyl-3,5-dinitrobenzene with an Amine Nucleophile is designed as a self-validating system. Observable physical changes are built into the steps to confirm mechanistic progression.
Step-by-Step Methodology:
Substrate Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloro-1-methyl-3,5-dinitrobenzene (1.0 eq, 1.0 mmol).
Nucleophile & Base Addition: Add the amine nucleophile (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
Causality: K₂CO₃ acts as an acid scavenger. As the SNAr reaction proceeds, HCl is generated. If left unneutralized, the HCl will protonate the unreacted amine nucleophile, rendering it non-nucleophilic and halting the reaction prematurely.
Solvent Introduction: Suspend the solid mixture in 3.0 mL of anhydrous DMF.
Self-Validation Checkpoint: Upon stirring the amine and the dinitrobenzene substrate in DMF, look for a distinct color shift (often to a deep yellow, orange, or red). This chromic shift is the visual confirmation of the Meisenheimer complex forming in real-time.
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes using dynamic power modulation[4].
Reaction Monitoring: Cool the vial to room temperature using compressed air. Perform TLC (Thin-Layer Chromatography) or LC-MS.
Self-Validation Checkpoint: Complete consumption of the starting material (highly UV active at 254 nm) and the appearance of a single new, lower-Rf product spot validates that the 15-minute reaction time was sufficient.
Work-up & Isolation: Pour the crude mixture into 15 mL of vigorously stirred, ice-cold distilled water. The high polarity of water forces the substituted hydrophobic product to crash out of the DMF solution. Filter the precipitate, wash with cold water to remove residual DMF and inorganic salts, and dry under vacuum.
Part 5: References
The mechanistic claims and protocol standards in this guide are grounded in the following authoritative sources:
Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Source: Benchchem
URL:
Technical Support Center: Purification of Crude 2-Chloro-1-methyl-3,5-dinitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating 2-chloro-1-methyl-3,5-dinitrobenzene (a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating 2-chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene) from a complex crude nitration mixture.
Because the nitration of 2-chlorotoluene yields multiple regioisomers with highly similar steric and electronic profiles, standard purification templates often fail. This guide provides field-proven, self-validating protocols grounded in structural causality to ensure high-yield isolation for drug development and complex organic synthesis applications.
Quantitative Isomer Profiling
Before initiating purification, one must understand the thermodynamic properties of the crude matrix. Due to the similar physical properties of the isomeric impurities, purification can be highly challenging[1]. The target compound is accompanied by isomeric impurities that dictate the purification strategy, specifically their varying crystal lattice energies (reflected in melting points)[2].
Table 1: Physicochemical Properties of 2-Chloro-1-methyl-dinitrobenzene Isomers
Compound
Melting Point (°C)
Relative Polarity
Solubility in Cold EtOH
2-Chloro-1-methyl-3,5-dinitrobenzene (Target)
61.5 - 64.0
Moderate
High
2-Chloro-1-methyl-4,5-dinitrobenzene (Impurity)
88.5
Lower
Low
2-Chloro-1-methyl-5,6-dinitrobenzene (Impurity)
106.5
Lowest
Very Low
Data supported by historical synthesis literature[3] and organic chlorine compound characterizations[2].
Visualized Purification Workflow
The most effective strategy employs a two-dimensional approach: Thermodynamic Resolution (Fractional Crystallization) followed by Kinetic Resolution (Column Chromatography).
Workflow for the purification of crude 2-chloro-1-methyl-3,5-dinitrobenzene.
Causality: Fractional crystallization separates isomers based on differences in their solubility and melting points[1]. The 4,5- and 5,6-dinitro isomers possess higher melting points (88.5°C and 106.5°C)[2], indicating stronger intermolecular crystal lattice energies. By using a polar protic solvent like ethanol[4], we can selectively precipitate these highly crystalline impurities while the lower-melting 3,5-dinitro target (61.5°C - 64°C)[3] remains solvated.
Step-by-Step Procedure:
Dissolution: Suspend the crude mixture in absolute ethanol (approx. 3 mL per gram of crude). Heat to reflux (78°C) until complete dissolution occurs.
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature at a rate of ~1°C/min. Do not crash-cool in an ice bath, as this will trap the target compound within the rapidly forming impurity lattice.
Filtration: Vacuum filter the crystalline precipitate (primarily 4,5- and 5,6-isomers).
Self-Validation Check: Take a 10 µL aliquot of the mother liquor, evaporate the solvent, and run a rapid Thin Layer Chromatography (TLC) using 9:1 Hexanes:Ethyl Acetate.
Pass Condition: The TLC plate under UV (254 nm) shows a dominant spot for the target compound and significantly diminished lower-Rf impurity spots. If impurities remain dominant, concentrate the liquor by 20% and repeat cooling.
Protocol B: Silica Gel Column Chromatography (Kinetic Resolution)
Causality: While crystallization removes the bulk of high-melting impurities, trace isomers and oxidation byproducts remain. Silica gel chromatography separates these based on their kinetic interaction with the stationary phase. The target compound's specific dipole moment allows it to elute differentially when subjected to a non-polar/polar solvent gradient.
Step-by-Step Procedure:
Preparation: Evaporate the enriched mother liquor from Protocol A to dryness. Dry-load the residue onto silica gel (1:2 ratio of compound to silica).
Packing: Pack a column with 230-400 mesh silica gel using Hexanes.
Elution: Run a gradient starting at 100% Hexanes, slowly stepping up to 95:5 Hexanes:Ethyl Acetate.
Self-Validation Check: Collect 15 mL fractions. Spot every third fraction on a TLC plate and co-spot with the original crude mixture.
Pass Condition: Combine only the fractions that show a single, clean spot aligning with the target's Rf value. Re-run mixed fractions through a smaller secondary column.
Troubleshooting Guides & FAQs
Q: Why is my target compound co-precipitating during the initial ethanol crystallization?A: This is a classic thermodynamic trapping issue caused by cooling the solution too rapidly. When the temperature drops abruptly, the 4,5- and 5,6-isomers crash out of solution and physically occlude the 3,5-isomer within their crystal defects. Solution: Re-dissolve the precipitate in hot ethanol and cool it ambiently over 4-6 hours to ensure orderly crystal lattice formation of the impurities, leaving the target in the mother liquor.
Q: The separation on the silica column is poor, and the isomers are co-eluting. What is the mechanistic cause?A: Co-elution of nitroaromatic isomers usually stems from an overly polar mobile phase that overwhelms the subtle hydrogen-bonding differences between the isomers and the silica silanol groups. Solution: Reduce the polarity of your mobile phase. Drop the Ethyl Acetate concentration to 2% or switch to a Hexane/Dichloromethane (DCM) gradient, which offers orthogonal selectivity for halogenated nitroaromatics.
Q: What is the most reliable method for final purity validation of 2-chloro-1-methyl-3,5-dinitrobenzene?A: While melting point determination (target: 61.5°C - 64°C[3]) is a good preliminary indicator, it is insufficient for drug development standards. You must use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the desired product from its isomers, followed by Nuclear Magnetic Resonance (NMR) to confirm structural identity[4].
References
Nucleophilic Displacement Reactions in Aromatic Systems. Part VI.
Source: rsc.org (Royal Society of Chemistry)
URL:[Link]
Full text of "Organic Chlorine Compounds"
Source: archive.org
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-1-methyl-3,5-dinitrobenzene Reactions
Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with highly hindered nitroaromatic scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with highly hindered nitroaromatic scaffolds.
While 2-chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene) is powerfully activated for nucleophilic aromatic substitution (SNAr) by two electron-withdrawing nitro groups, it presents a severe kinetic bottleneck. The C2-chlorine leaving group is sterically trapped between a C1-methyl and a C3-nitro group, causing standard SNAr protocols to frequently fail or stall. This guide provides the mechanistic causality and self-validating protocols required to bypass these steric penalties.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my SNAr reaction stall even when using strong, basic nucleophiles like secondary amines?A1: The failure is kinetic, not thermodynamic. For the reaction to proceed, the nucleophile must approach the C2-carbon at a trajectory roughly perpendicular to the aromatic ring to form the tetrahedral intermediate. In 2-chloro-1-methyl-3,5-dinitrobenzene, the steric bulk of the ortho-methyl and ortho-nitro groups physically barricades this trajectory. This artificially raises the activation energy (
Ea
) required to form the Meisenheimer complex, rendering the substrate virtually inert under standard thermal conditions ().
Q2: Does my choice of solvent exacerbate the steric hindrance?A2: Yes, significantly. If you are using protic solvents (e.g., methanol, ethanol), they form extensive hydrogen-bonding networks with incoming nucleophiles (especially amines). This solvation shell drastically increases the effective hydrodynamic radius of the nucleophile, compounding the steric clashes at the crowded C2 position (). To minimize the spatial footprint of the nucleophile, you must switch to polar aprotic solvents (like DMSO or DMF) which leave the nucleophile relatively "naked" and reactive.
Q3: Thermal heating in DMSO is still giving me <50% conversion. How can I force the reaction to completion?A3: When thermal energy is insufficient to overcome the steric barrier, you must alter the physical activation method. We recommend two approaches:
Microwave (MW) Irradiation: Rapid superheating provides the intense kinetic energy necessary to overcome the high
Ea
barrier without the prolonged reaction times that lead to decomposition.
High-Pressure (HP) Synthesis: The formation of the Meisenheimer complex has a highly negative activation volume (
ΔV‡<0
) because the transition state is highly electrostricted and more compact than the starting materials. Applying 6–12 kbar of pressure shifts the equilibrium heavily toward the intermediate, entirely bypassing steric resistance ().
Part 2: Quantitative Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and conversion rates when reacting 2-chloro-1-methyl-3,5-dinitrobenzene with a bulky secondary amine (e.g., piperidine).
Nucleophile
Solvent
Activation Method
Conditions
Typical Yield
Validation Marker
Piperidine (2°)
EtOH
Conventional Reflux
78°C, 1 atm, 24 h
< 20%
Unreacted SM dominant on TLC
Piperidine (2°)
DMSO
Conventional Heating
100°C, 1 atm, 12 h
45%
Moderate conversion; impurities
Piperidine (2°)
DMSO
Microwave (MW)
130°C, 1 atm, 20 min
> 85%
LC-MS: Complete SM mass loss
Piperidine (2°)
THF
High Pressure (HP)
25°C, 10 kbar, 4 h
> 90%
High purity; no thermal degradation
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems , meaning they contain built-in Quality Control (QC) checkpoints to verify success before proceeding to the next step.
Mechanism of Action: Overcoming the
Ea
barrier via rapid, localized superheating.
Reagent Assembly: In a 10 mL microwave vial, dissolve 2-chloro-1-methyl-3,5-dinitrobenzene (1.0 eq, 1.0 mmol) and the secondary amine (1.5 eq) in 4.0 mL of anhydrous DMSO. Add
N,N
-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic acid scavenger.
QC Checkpoint 1 (Baseline): Extract a 10 µL aliquot, dilute in 1 mL of MeCN, and run a baseline LC-MS. Validation: Confirm the exact mass of the starting material (m/z ~216 for the chloride isotope pattern) and establish the retention time.
Activation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 130°C for 20 minutes. Set the pressure limit to 15 bar.
QC Checkpoint 2 (Conversion): Extract a post-reaction aliquot and run LC-MS. Validation: The reaction is successful if the SM peak is completely absent and replaced by the product mass (e.g., m/z ~265 for piperidine substitution). If SM remains, re-irradiate for 10 minutes.
Isolation: Pour the crude DMSO mixture into 30 mL of vigorously stirred ice water. The highly lipophilic dinitroaromatic product will precipitate. Filter, wash with cold water, and dry under a vacuum.
Mechanism of Action: Exploiting the negative activation volume (
ΔV‡<0
) of the Meisenheimer complex.
Reagent Assembly: Combine the substrate (1.0 eq), amine (2.0 eq), and anhydrous THF in a flexible Teflon tube.
QC Checkpoint 1 (Preparation): Ensure the tube is sealed with absolutely zero air bubbles . Validation: Air is highly compressible; its presence will prevent the solvent from reaching the required 10 kbar pressure, causing the reaction to fail.
Pressurization: Place the sealed Teflon tube into the high-pressure vessel (using water or oil as the pressure-transmitting fluid). Pressurize to 10 kbar at 25°C and hold for 4 hours.
Depressurization & QC Checkpoint 2: Carefully release the pressure. Open the tube and analyze via TLC (Hexanes/EtOAc 3:1). Validation: The product spot must show a significantly lower
Rf
value than the starting material due to the introduction of the polar amine moiety.
Purification: Concentrate the THF under reduced pressure and purify via flash chromatography.
Part 4: Visualizing the Workflow & Mechanism
Decision tree for optimizing sterically hindered SNAr reactions based on nucleophile and stability.
Mechanistic pathway of SNAr showing the high-energy transition state and Meisenheimer complex.
References
Title: 122. Nucleophilic Displacement Reactions in Aromatic Systems. Part VI. Influence of Nuclear Alkyl Groups
Source: RSC Publishing
URL: [Link]
Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects
Source: Semantic Scholar
URL: [Link]
Title: Activation Methods: sonochemistry and high pressure
Source: DOKUMEN.PUB
URL: [Link]
Troubleshooting
safe handling and disposal procedures for 2-chloro-1-methyl-3,5-dinitrobenzene waste
Technical Support Center: 2-Chloro-1-methyl-3,5-dinitrobenzene (CAS 18905-50-5) Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This portal provides advanced troubleshooting, handling, and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Chloro-1-methyl-3,5-dinitrobenzene (CAS 18905-50-5)
Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This portal provides advanced troubleshooting, handling, and waste segregation protocols for researchers and drug development professionals working with 2-chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene).
Due to the inherent reactivity and toxicity of halogenated nitroaromatic compounds, strict adherence to these causality-driven protocols is required to maintain a self-validating safety system within your laboratory.
Part 1: Compound Profiling & Hazard Causality
Before handling this material, it is critical to understand why specific safety measures are required. The physical and chemical properties dictate the necessary engineering controls.
FAQ: Why are standard nitrile gloves insufficient for prolonged exposure?
Q: Can I use standard 4-mil nitrile gloves when handling 2-chloro-1-methyl-3,5-dinitrobenzene?A: For incidental contact (e.g., weighing dry powder), double-gloved nitrile is acceptable provided the outer glove is changed immediately upon contamination. However, for prolonged exposure or when the compound is dissolved in organic solvents (e.g., DMSO, dichloromethane), standard nitrile is insufficient. The lipophilic nature of the compound (XLogP3 2.6)[1], combined with the solvent carrier, rapidly permeates thin elastomers.
Protocol: Use heavy-duty butyl rubber or Viton gloves when handling solutions, as these materials offer superior resistance to halogenated and aromatic permeation.
FAQ: What drives the incompatibility of this compound with strong bases?
Q: Why must I strictly segregate this compound from alkaline waste streams?A: Halogenated polynitroaromatics are highly susceptible to nucleophilic aromatic substitution (SNAr) and can form highly reactive, shock-sensitive Meisenheimer complexes or phenolate salts when exposed to strong bases (e.g., NaOH, KOH) or amines. Mixing these in a waste carboy creates a self-accelerating exothermic reaction, potentially leading to catastrophic container failure.
Part 2: Safe Handling & Waste Management Workflows
Professional waste management relies on segregation, not neutralization. Never attempt to chemically treat, neutralize, or destroy nitroaromatic waste in the laboratory. All waste must be collected for professional incineration by a licensed hazardous waste contractor.
Workflow: Professional Waste Segregation Protocol
This step-by-step methodology ensures a self-validating chain of custody for hazardous waste.
Compatibility Verification: Before generating waste, verify that the primary waste container contains NO reducing agents, strong bases, or active metals (e.g., zinc, iron powder).
Solvent Selection: If disposing of liquid waste, ensure the solvent carrier is compatible. Halogenated solvents (like DCM) must go into a designated "Halogenated Organic Waste" container.
Primary Containment: Transfer the waste into a high-density polyethylene (HDPE) carboy. Causality: HDPE is resistant to most organic solvents and does not shatter like glass if minor off-gassing occurs.
Labeling: Apply a GHS-compliant hazardous waste label immediately. Mark explicitly as "Toxic: Halogenated Nitroaromatic" to alert disposal technicians.
Secondary Containment: Place the sealed HDPE container inside a secondary spill tray within a flammables/toxics storage cabinet, away from direct sunlight or heat sources.
Figure 1: Standard Operating Procedure for Nitroaromatic Waste Segregation.
Part 3: Troubleshooting & Emergency Response
FAQ: Responding to a Dry Powder Spill
Q: A small amount (<5g) of 2-chloro-1-methyl-3,5-dinitrobenzene powder spilled outside the fume hood. Should I sweep it up?A:No. Dry sweeping aerosolizes the toxic powder, creating an inhalation hazard and spreading the contamination.
Correct Protocol:
Isolate: Evacuate personnel from the immediate vicinity.
PPE Upgrade: Don a fitted N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.
Wet Wiping: Dampen absorbent spill pads with a compatible solvent (e.g., ethanol or water with surfactant) to suppress dust.
Collection: Gently wipe the spill from the outside in. Place all contaminated pads into a heavy-duty plastic bag, seal it, and place it in the solid hazardous waste container.
Decontamination: Wash the surface with a laboratory detergent and water, collecting the washings as hazardous liquid waste.
FAQ: Suspected Dermal Exposure
Q: What is the immediate protocol if a solution of the compound breaches my glove?A: Nitroaromatics can cause methemoglobinemia (oxidation of iron in hemoglobin, preventing oxygen transport) upon systemic absorption.
Remove: Immediately remove the contaminated glove and discard it as hazardous waste.
Flush: Flush the affected skin with copious amounts of tepid water and mild soap for at least 15 minutes. Do not use solvents (like acetone or ethanol) to wash the skin, as this will accelerate dermal absorption.
Medical Attention: Seek occupational health evaluation immediately. Provide the Safety Data Sheet (SDS) to the medical staff and alert them to the potential for delayed methemoglobinemia.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 293253, 2-Chloro-1-methyl-3,5-dinitrobenzene." PubChem, [Link]. Accessed 21 March 2026.
A Comparative Guide to SNAr Reactivity: 1-Chloro-2,4-dinitrobenzene vs. 2-Chloro-1-methyl-3,5-dinitrobenzene
As a Senior Application Scientist, selecting the correct electrophilic substrate is paramount for the success of kinetic profiling, enzymatic assays, and complex organic syntheses. Both 1-chloro-2,4-dinitrobenzene (CDNB)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct electrophilic substrate is paramount for the success of kinetic profiling, enzymatic assays, and complex organic syntheses. Both 1-chloro-2,4-dinitrobenzene (CDNB) and 2-chloro-1-methyl-3,5-dinitrobenzene (commonly known as 2-chloro-3,5-dinitrotoluene) are highly activated nitroaromatic compounds. However, their reactivity profiles diverge significantly due to a single structural difference: the presence of an ortho-methyl group.
This guide objectively compares their performance, detailing the mechanistic causality behind their reactivity differences, and provides self-validating experimental protocols to empirically demonstrate these properties.
Mechanistic Causality: Electronic and Steric Determinants
Both compounds undergo Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism. The rate-limiting step is the initial nucleophilic attack on the halogen-bearing carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
1-Chloro-2,4-dinitrobenzene (CDNB): CDNB is the "gold standard" electrophile for SNAr. The chlorine atom is powerfully activated by two strongly electron-withdrawing nitro groups at the ortho (C2) and para (C4) positions. The lack of bulky substituents at the C6 position allows incoming nucleophiles an unhindered trajectory, resulting in rapid reaction kinetics.
2-Chloro-1-methyl-3,5-dinitrobenzene: In this molecule, the chlorine is at C2, with activating nitro groups at C3 (ortho) and C5 (para). However, the methyl group at C1 (also ortho to the chlorine) introduces two critical retarding factors:
Primary Steric Effect: The bulky methyl group physically shields the electrophilic carbon. This steric clash increases the activation energy required for the nucleophile to achieve the optimal Bürgi-Dunitz trajectory.
Electronic Deactivation: Unlike hydrogen, the methyl group exerts an electron-donating inductive (+I) and hyperconjugative effect. This increases the electron density at the reaction center, decreasing its electrophilicity and thermodynamically destabilizing the negatively charged Meisenheimer complex .
S_NAr addition-elimination mechanism highlighting the rate-limiting Meisenheimer complex formation.
Comparative Data: Structural and Kinetic Profiling
The structural nuances directly dictate their utility in the laboratory. The table below summarizes their comparative performance metrics.
Parameter
1-Chloro-2,4-dinitrobenzene (CDNB)
2-Chloro-1-methyl-3,5-dinitrobenzene
Common Name
CDNB
2-Chloro-3,5-dinitrotoluene
Steric Hindrance at C-Cl
Minimal (Hydrogen at ortho position)
High (Methyl at ortho position)
Electronic Effect of ortho-Substituent
Neutral (Hydrogen)
Electron-donating (+I, hyperconjugation)
Relative SNAr Reactivity
Benchmark / Very High
Significantly Reduced
Enzymatic Recognition (GST)
Universal Substrate
Poor / Excluded due to steric clash
Primary Application
Glutathione S-Transferase (GST) Assays
Specialized Synthetic Intermediate
Experimental Workflows: Self-Validating Protocols
To objectively validate the reactivity differences, we employ two distinct experimental workflows: a purely chemical kinetic assay and an enzymatic biological assay.
Protocol A: Kinetic UV-Vis Assay for SNAr Reactivity
Causality: By using pseudo-first-order conditions (excess nucleophile), the concentration of the nucleophile remains effectively constant. This simplifies the rate equation to depend solely on the substrate, isolating the intrinsic reactivity difference between CDNB and the methylated analog.
Reagent Preparation: Prepare 1.0 mM stock solutions of CDNB and 2-chloro-1-methyl-3,5-dinitrobenzene in absolute ethanol. Prepare a 50 mM solution of piperidine (nucleophile) in ethanol.
System Equilibration: Pipette 2.9 mL of the piperidine solution into a quartz cuvette and equilibrate to exactly 25.0°C in a temperature-controlled UV-Vis spectrophotometer.
Reaction Initiation: Rapidly inject 0.1 mL of the substrate stock into the cuvette (final substrate concentration: 0.033 mM). Invert rapidly to ensure homogeneity.
Data Acquisition: Monitor the absorbance continuously at the product-specific wavelength (typically ~380 nm for the N-piperidyl dinitroaromatic product).
Self-Validation & Analysis: Allow the reaction to proceed until the absorbance plateaus (A∞), validating reaction completion. Calculate the pseudo-first-order rate constant (
kobs
) from the linear slope of
ln(A∞−At)
versus time. You will observe that the
kobs
for CDNB is orders of magnitude higher than that of 2-chloro-1-methyl-3,5-dinitrobenzene.
Step-by-step experimental workflow for kinetic UV-Vis profiling of S_NAr reactivity.
Causality: GST enzymes have evolved to bind specific electrophilic scaffolds. While CDNB fits perfectly into the hydrophobic H-site of GSTs, the extra methyl group in 2-chloro-1-methyl-3,5-dinitrobenzene creates a severe steric clash with active site residues, preventing proper alignment with the catalytic thiolate of glutathione (GSH) .
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM EDTA.
Assay Mixture: In a cuvette, combine 980 µL of buffer, 10 µL of 100 mM GSH (final 1 mM), and 10 µL of 100 mM substrate (CDNB or the methylated analog in ethanol; final 1 mM).
Self-Validating Control: Record the background absorbance change at 340 nm for 1 minute. This non-enzymatic blank ensures that any spontaneous SNAr reaction is subtracted from the final enzymatic rate.
Enzyme Addition: Add 10 µL of purified GST enzyme to initiate the reaction.
Measurement: Monitor the increase in absorbance at 340 nm for 3 minutes. The CDNB assay will yield a sharp, linear increase in absorbance (formation of the GS-DNB conjugate). The 2-chloro-1-methyl-3,5-dinitrobenzene assay will show negligible enzymatic turnover, proving its unsuitability as a universal GST substrate due to steric exclusion.
References
Capon, B., & Chapman, N. B. (1957). 122. Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the aromatic system. Kinetic of the reactions of chlorodinitrotoluenes and related compounds with piperidine, aniline and ethoxide ions in ethanol, and with methoxide ions in methanol. Journal of the Chemical Society (Resumed), 600-609. URL:[Link]
Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139. URL:[Link]
Comparative
Comparative Toxicity Profiles: 2-Chloro-1-methyl-3,5-dinitrobenzene vs. Dinitrotoluene
In the landscape of nitroaromatic compounds, a single functional group substitution can fundamentally alter a molecule's toxicological trajectory. This guide provides an objective, mechanistically grounded comparison bet...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of nitroaromatic compounds, a single functional group substitution can fundamentally alter a molecule's toxicological trajectory. This guide provides an objective, mechanistically grounded comparison between Dinitrotoluene (DNT) —a classic industrial intermediate and propellant—and 2-chloro-1-methyl-3,5-dinitrobenzene (CDNT) , a highly activated synthetic intermediate[1].
By analyzing their distinct chemical reactivities, we can establish a predictive framework for their toxicity profiles, moving beyond simple symptom listing to understand the causality of their biological interactions.
Mechanistic Causality: The Electrophilic Shift
The toxicological divergence between DNT and CDNT is rooted in their differential electrophilicity and requirements for metabolic activation.
DNT (primarily the 2,4- and 2,6-isomers) lacks a strong leaving group. Consequently, it is relatively stable in biological matrices until it undergoes hepatic metabolism. The toxicity of DNT is driven by cytochrome P450 (CYP450) and gastrointestinal nitroreductases, which reduce the nitro groups to reactive hydroxylamines[2]. These metabolites induce methemoglobinemia, oxidative stress, and form DNA adducts, leading to chronic hepatocarcinogenicity and reproductive toxicity (aspermatogenesis).
The introduction of a chlorine atom at the ortho/para positions relative to the strongly electron-withdrawing nitro groups transforms CDNT into a potent electrophile. The C-Cl bond is highly activated, making CDNT exceptionally susceptible to Nucleophilic Aromatic Substitution (
SNAr
) [3].
Biologically, this means CDNT does not require hepatic activation to exert toxicity. It reacts directly and rapidly with cellular nucleophiles—most notably the thiol group of Glutathione (GSH) and cysteine residues on proteins. This direct protein haptenation makes chlorinated dinitrobenzenes severe contact allergens and acute irritants[4].
Divergent toxicological pathways of DNT and CDNT based on chemical reactivity.
Quantitative Data: Toxicity Profile Comparison
The following table summarizes the divergent toxicological endpoints of these two compounds, highlighting the shift from systemic/chronic risk (DNT) to acute/sensitization risk (CDNT).
To empirically validate the mechanistic differences outlined above, researchers must employ self-validating experimental systems. The following protocols are designed to isolate and measure the specific toxicodynamic properties of DNT and CDNT.
Causality: Because CDNT is a direct electrophile, it will spontaneously deplete free GSH in vitro via
SNAr
. DNT, lacking a leaving group, will not react with GSH without enzymatic activation. This assay uses Monobromobimane (mBBr), a fluorogenic probe that only fluoresces upon reacting with free thiols.
Step-by-Step Workflow:
Preparation: Prepare a 100 µM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
Compound Incubation: Add 500 µM of the test compound (DNT or CDNT) dissolved in DMSO (final DMSO concentration <1%) to the GSH solution.
Positive Control: Run a parallel well using 1-chloro-2,4-dinitrobenzene (CDNB) as a self-validating positive control for
SNAr
reactivity.
Kinetic Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately react them with 1 mM mBBr for 10 minutes in the dark.
Quantification: Measure fluorescence using a microplate reader (Excitation: 390 nm / Emission: 490 nm).
Data Analysis: A rapid decay in fluorescence indicates direct GSH depletion. CDNT will show a steep downward curve, whereas DNT will remain near baseline (control) levels.
Self-validating fluorometric workflow for assessing direct electrophilic reactivity.
Protocol B: Reverse Mutation (Ames) Test with Metabolic Stratification
Causality: To prove that DNT requires metabolism while CDNT is direct-acting, the Ames test must be stratified using rat liver homogenate (S9 fraction).
Stratification: Prepare two sets of agar plates per test compound:
Set 1 (-S9): Standard minimal agar.
Set 2 (+S9): Minimal agar supplemented with Aroclor 1254-induced rat liver S9 mix.
Exposure: Plate 100 µL of bacterial suspension with varying concentrations of DNT and CDNT (0.1 to 100 µ g/plate ).
Incubation: Incubate plates at 37°C for 48-72 hours.
Validation & Scoring: Count revertant colonies.
Expected Result: DNT will only show significant revertants in the (+S9) plates. CDNT will induce significant revertants in both (-S9) and (+S9) plates, confirming its status as a direct-acting electrophilic mutagen.
Conclusion for Drug Development Professionals
When handling or evaluating these compounds as starting materials or impurities, the presence of the halogen in 2-chloro-1-methyl-3,5-dinitrobenzene mandates stringent occupational exposure limits focused on skin sensitization and acute inhalation toxicity. Conversely, DNT requires long-term biological monitoring for methemoglobinemia and hepatic function. Understanding the
SNAr
potential of chlorinated nitroaromatics ensures that safety protocols and predictive toxicology assays are correctly aligned with the molecule's fundamental chemistry.
References
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrotoluenes. Centers for Disease Control and Prevention (CDC).
BenchChem. Role of 2-Chloro-1-methyl-3,5-dinitrobenzene as a Key Intermediate in Complex Organic Synthesis.
ChemicalBook. 2,4-Dinitrochlorobenzene Safety and Toxicity Profile.
Royal Society of Chemistry (RSC). Nucleophilic Displacement Reactions in Aromatic Systems.
Evaluating the Efficacy of 2-Chloro-1-methyl-3,5-dinitrobenzene as a Precursor in Indole Synthesis: A Comparative Guide
An in-depth technical evaluation for drug development professionals and synthetic chemists. Introduction For researchers and drug development professionals, the indole nucleus remains a cornerstone of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation for drug development professionals and synthetic chemists.
Introduction
For researchers and drug development professionals, the indole nucleus remains a cornerstone of medicinal chemistry, representing a privileged scaffold found in numerous [1]. The construction of highly substituted indoles often dictates the overall efficiency of a drug synthesis pipeline. Among the various starting materials, 2-chloro-1-methyl-3,5-dinitrobenzene (also known as 2-chloro-3,5-dinitrotoluene or CDNT) has emerged as a[2]. This guide objectively evaluates the performance of CDNT against alternative precursors, providing mechanistic insights, comparative experimental data, and validated protocols.
Mechanistic Causality: Why CDNT Excels
The efficacy of a precursor in the Leimgruber-Batcho indole synthesis hinges on the [3]. In standard o-nitrotoluene, deprotonation requires elevated temperatures and extended reaction times. However, CDNT is a highly activated nitroaromatic compound[2]. The presence of two strongly electron-withdrawing nitro groups (at the 3 and 5 positions) and an electronegative chlorine atom (at the 2 position) synergistically increases the acidity of the methyl group.
This electronic activation allows for a rapid, high-yielding condensation with formamide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitroenamine intermediate under [4]. Furthermore, the surviving chlorine atom and nitro group on the resulting indole ring serve as orthogonal functional handles for downstream cross-coupling reactions (e.g., Stille or Suzuki couplings), making CDNT invaluable for [3].
Comparative Analysis: CDNT vs. Alternatives
To establish an objective baseline, we compare CDNT with two primary alternatives:
2-Nitrotoluene : The classical precursor for the Leimgruber-Batcho synthesis, ideal for[5].
Phenylhydrazine : The traditional precursor for the Fischer Indole Synthesis, which relies on an acid-catalyzed[3,3]-sigmatropic rearrangement of an [1].
While the Fischer synthesis is highly versatile, it often suffers from poor regioselectivity when using unsymmetrical ketones and requires harsh acidic conditions that can degrade [6]. In contrast, the Leimgruber-Batcho route using CDNT guarantees absolute regioselectivity for the benzene ring substituents and naturally yields indoles that are unsubstituted at the C2 and C3 positions—a critical requirement for many [4].
Quantitative Performance Comparison
Precursor
Primary Synthetic Route
Target Scaffold
Regioselectivity
Reaction Conditions
Typical Yield
2-Chloro-1-methyl-3,5-dinitrobenzene
Leimgruber-Batcho
4-Chloro-6-nitroindole
Absolute (Single isomer)
Mild (Base-catalyzed, RT to 80°C)
75 - 85%
2-Nitrotoluene
Leimgruber-Batcho
Unsubstituted Indole
Absolute
Moderate (100°C+ for enamine)
70 - 90%
Phenylhydrazine
Fischer Indole
2,3-Substituted Indoles
Poor to Moderate (with unsymmetrical ketones)
Harsh (Strong Acid, Reflux)
40 - 65%
Precursor Selection Logic
Decision logic tree for selecting the optimal indole synthesis precursor based on target substitution.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols incorporate built-in validation steps.
Protocol 1: Synthesis of 4-Chloro-6-nitroindole from CDNT (Leimgruber-Batcho)
Step 1: Enamine Condensation
Reagents : Dissolve 1.0 eq of 2-chloro-1-methyl-3,5-dinitrobenzene in anhydrous DMF. Add 1.5 eq of DMF-DMA and 1.2 eq of pyrrolidine[5].
Reaction : Stir the mixture at 80°C under an inert nitrogen atmosphere for 3-4 hours.
Validation (In-Process) : Monitor the reaction via TLC (Thin-Layer Chromatography). The successful formation of the nitroenamine intermediate is visually self-validating; the solution will transition to a deep, characteristic red color due to the highly[3].
Workup : Concentrate under reduced pressure to remove excess DMF-DMA and pyrrolidine, yielding the crude enamine.
Step 2: Reductive Cyclization
Reagents : Dissolve the crude enamine in a mixture of methanol and THF. Add a chemical reducing agent, such as Iron (Fe) powder in acetic acid, or utilize catalytic hydrogenation (Raney Nickel with hydrazine hydrate)[4].
Reaction : Stir at room temperature to 50°C until the red color dissipates, indicating the reduction of the nitro group to an amine and subsequent spontaneous cyclization.
Validation (Quality Control) : Filter through Celite to remove the catalyst. Perform GC-MS analysis on the filtrate. The protocol is validated when the mass spectrum confirms the disappearance of the nitroenamine intermediate and the emergence of the molecular ion peak corresponding to 4-chloro-6-nitroindole.
Mechanistic pathway of Leimgruber-Batcho indole synthesis utilizing CDNT.
Protocol 2: Standard Fischer Indole Synthesis (Alternative Comparison)
Hydrazone Formation : React phenylhydrazine (1.0 eq) with an appropriate ketone (1.0 eq) in ethanol with catalytic glacial acetic acid[1].
Validation : Isolate the hydrazone and verify its purity via melting point analysis.
Cyclization : Reflux the isolated hydrazone in a strong acid (e.g., polyphosphoric acid or p-toluenesulfonic acid) for 2-4 hours.
Validation : Neutralize the mixture and extract with ethyl acetate. Use HPLC to quantify the ratio of regioisomers if an unsymmetrical ketone was used, highlighting the inherent[5] of this method compared to Protocol 1.
Conclusion
For drug development professionals tasked with synthesizing heavily functionalized indole libraries, 2-chloro-1-methyl-3,5-dinitrobenzene represents a superior precursor. Its highly activated nature ensures efficient enamine formation, while its substitution pattern provides absolute regiocontrol and vital handles for late-stage functionalization.
References
Wikipedia Contributors. "Indole - Leimgruber–Batcho indole synthesis." Wikipedia, The Free Encyclopedia.[Link]
Clark, R. D., & Repke, D. B. "The Leimgruber-Batcho Indole Synthesis." Tetrahedron, Institute of Organic Chemistry, Syntex Research. [Link]
Schumacher, R. W., et al. "Leimgruber–Batcho Indole Synthesis Applications." ResearchGate. [Link]